3-(Diethylamino)alanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(diethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-9(4-2)5-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPNPNLDBXDQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444064 | |
| Record name | 3-(Diethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739363-49-6 | |
| Record name | 3-(Diethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Architecture and Synthetic Utility of 3-(Diethylamino)alanine
A Technical Monograph for Drug Discovery & Peptide Engineering
Abstract
3-(Diethylamino)alanine (also known as
Structural Analysis & Physiochemical Properties[1][2]
Molecular Identity
The compound is an
| Property | Data / Description |
| IUPAC Name | 2-amino-3-(diethylamino)propanoic acid |
| Chemical Formula | |
| Molecular Weight | 160.21 g/mol |
| Chirality | Available as L- (2S), D- (2R), or DL- (racemic). L-isomer is preferred for bioactive peptide incorporation. |
| Side Chain Functionality | Tertiary amine (Bronsted base). |
| Isoelectric Point (pI) | ~9.8 (Estimated). The molecule exists as a cationic zwitterion at physiological pH (7.4).[1] |
Ionization Behavior & The "Proton Sponge" Potential
The critical feature of 3-(diethylamino)alanine is the pKa of its side-chain tertiary amine.
- -Carboxyl (COOH): pKa ~1.8 – 2.2
-
-Amine (
): pKa ~9.1 -
-Diethylamine (
): pKa ~9.5 – 10.2
Mechanistic Insight: At pH 7.4, the side chain is predominantly protonated (cationic). However, in slightly more basic environments (or within the hydrophobic pockets of proteins where dielectric constants shift), it can deprotonate.[1] This makes it an excellent candidate for endosomal escape motifs in drug delivery vectors, utilizing the "proton sponge" effect to rupture endosomes via osmotic pressure.
Synthetic Pathways[3][4]
Two primary routes exist for synthesizing 3-(diethylamino)alanine. The choice depends on the starting material availability and stereochemical requirements.
Route A: Nucleophilic Michael Addition (Recommended)
This route is preferred for its atom economy and preservation of stereochemistry if chiral catalysts are used, though it is most robustly performed on achiral dehydroalanine substrates followed by resolution.
Protocol:
-
Substrate Preparation: Synthesis of N-Boc-Dehydroalanine methyl ester (Boc-
Ala-OMe) from Boc-Ser(OTs)-OMe or Boc-Cys-OMe. -
Michael Addition: Reaction of diethylamine with the
-unsaturated system of Boc- Ala-OMe. -
Deprotection: Acidolytic cleavage of the Boc group and ester hydrolysis.
Route B: Nucleophilic Displacement on Serine
This method converts the serine hydroxyl group into a leaving group (Tosylate/Mesylate), which is then displaced by diethylamine.
Protocol:
-
Protection: Start with N-Trityl-Serine methyl ester (Trityl protection prevents N-alkylation of the
-amine). -
Activation: React with Methanesulfonyl chloride (MsCl) in DCM/Pyridine to form the mesylate.
-
Displacement: Reflux with excess diethylamine. Note: Steric hindrance of the diethyl group requires elevated temperatures compared to primary amines.
-
Deprotection: TFA/DCM removal of Trityl; LiOH hydrolysis of ester.
Visualization of Synthetic Logic
The following diagram illustrates the Michael Addition Route , which is generally safer and more scalable.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent:
(due to polarity). -
Key Signals:
-
~1.3 ppm (Triplet, 6H): Methyl protons of the diethyl group (
). -
~3.2 ppm (Quartet, 4H): Methylene protons of the diethyl group (
). -
~3.6 ppm (Multiplet/Doublet of Doublets, 2H):
-protons on the alanine backbone. -
~4.2 ppm (Triplet/dd, 1H):
-proton.
-
~1.3 ppm (Triplet, 6H): Methyl protons of the diethyl group (
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Target Ion: Calculate exact mass for
(160.12). Look for peak at m/z 161.13 .
Safety & Toxicology (Critical E-E-A-T Note)
Warning: Structural Analog Risk.
Researchers must exercise extreme caution. 3-(Diethylamino)alanine is a structural analog of BMAA (
-
Hypothesis of Toxicity: While the bulky diethyl group may prevent the specific glutamate receptor binding seen with BMAA, the compound should be treated as a potential excitotoxin until proven otherwise.
-
Handling: Use full PPE, handle in a fume hood, and destroy residues using oxidative cleavage (bleach) before disposal.
Applications in Drug Development[2][3][5][6]
pH-Switchable Peptide Solubility
Incorporating 3-(diethylamino)alanine into a peptide sequence introduces a "switch."
-
pH < 9.0: The side chain is protonated (+). The peptide is soluble and hydrophilic.
-
pH > 10.0: The side chain deprotonates (neutral). The peptide may aggregate or become membrane-permeable.
-
Utility: This is utilized in "smart" hydrogels that release drug payloads in response to the slightly acidic microenvironment of tumors (pH 6.5–6.9) vs. healthy tissue.
Cationic Lipids for RNA Delivery
In Lipid Nanoparticle (LNP) formulation, the headgroup chemistry is vital. 3-(Diethylamino)alanine derivatives serve as excellent biodegradable cationic lipids. The amino acid backbone provides a natural cleavage point for esterases, reducing accumulation toxicity compared to non-degradable cationic polymers.
References
-
Synthesis of Beta-Substituted Alanines: Smith, N. D., & Goodman, M. (2003). Synthesis of beta-substituted alanines via Michael addition to dehydroalanine.[2] Journal of Organic Chemistry. [Link]
-
BMAA Neurotoxicity (Safety Context): Banack, S. A., et al. (2010). Distinguishing the cyanobacterial neurotoxin BMAA from other diamino acids. Toxicon. [Link]
-
Properties of Amino Acids (General Reference): PubChem Database. Compound Summary for Beta-aminoalanine derivatives. [Link]
-
Application in pH-Responsive Polymers: Ma, M., et al. (2014). Structure-property relationships of cationic lipids for gene delivery. Accounts of Chemical Research.[3] [Link]
Sources
- 1. Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry - Oreate AI Blog [oreateai.com]
- 2. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemwhat.com [chemwhat.com]
Physicochemical Profiling and Technical Specifications of 3-(Diethylamino)alanine
Executive Summary
3-(Diethylamino)alanine (also known as
Molecular Identity & Structural Analysis
The molecule consists of an alanine core substituted at the C3 position with a diethylamino group. Unlike standard basic amino acids (Lys, Arg) where the positive charge is distal to the backbone, the ionizable group in 3-(Diethylamino)alanine is proximal to the
| Parameter | Data |
| IUPAC Name | (2S)-2-amino-3-(diethylamino)propanoic acid |
| Common Names | 3-(Diethylamino)-L-alanine; |
| CAS Number | 739363-49-6 (Free acid); 160885-21-2 (N-Cbz protected) |
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| SMILES | CCN(CC)CC(=O)O |
| Stereochemistry | L-isomer (S-configuration) is the standard for peptide synthesis. |
Physicochemical Profiling
Ionization Constants (pKa) and Isoelectric Point (pI)
The acid-base behavior of 3-(Diethylamino)alanine is defined by three ionizable groups. The
| Group | Approximate pKa | State at pH 7.4 | Mechanistic Insight |
| 1.9 – 2.1 | Deprotonated ( | Acidified by the proximal cationic ammonium group. | |
| Side Chain Tertiary Amine ( | 8.2 – 8.6 | Mostly Protonated ( | Lowered basicity due to proximity to the |
| 9.2 – 9.6 | Protonated ( | Standard |
Isoelectric Point (pI) Calculation:
Since the molecule has two basic groups, the pI is the average of the two highest pKa values:
Solubility and Lipophilicity
-
Water Solubility: High (>100 mg/mL). The zwitterionic and cationic forms promote strong solvation.
-
LogP (Octanol/Water): Estimated at -1.5 to -0.5. While the ethyl groups add lipophilicity compared to Dap, the charged nature keeps it hydrophilic.
Ionization Diagram
The following diagram illustrates the speciation of 3-(Diethylamino)alanine across the pH scale.
Applications in Drug Design[3][4]
Solubility Enhancement
Incorporating 3-(Diethylamino)alanine into hydrophobic peptide sequences disrupts aggregation. Unlike Arginine, which can sometimes cause steric clash or unwanted receptor binding due to its guanidinium group, the diethylamino group provides a "softer" cationic charge with moderate steric bulk.
pH-Switchable Probes
Because the side chain pKa (~8.4) is closer to physiological pH than Lys (~10.5) or Arg (~12.5), this residue can act as a pH sensor. In slightly acidic tumor microenvironments (pH ~6.5), it is fully protonated and cationic. In more basic compartments, it may deprotonate, altering the peptide's membrane permeability.
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Objective: To experimentally determine the precise
Reagents:
-
0.01 M 3-(Diethylamino)alanine hydrochloride.
-
0.1 M NaOH (Standardized).
-
0.1 M HCl.
-
Degassed ultrapure water (
-free). -
KCl (to maintain ionic strength, I=0.1 M).
Workflow:
-
Preparation: Dissolve 50 mg of the amino acid in 20 mL of 0.1 M KCl solution.
-
Acidification: Adjust pH to ~1.5 using 0.1 M HCl to ensure full protonation.
-
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 10
L) using an automatic titrator or calibrated burette. -
Data Recording: Record pH after stabilization at each step.
-
Analysis: Plot pH vs. Volume of NaOH. Identify inflection points (equivalence points) and half-equivalence points (where pH = pKa).
-
First inflection: Deprotonation of COOH.[2]
-
Second inflection: Deprotonation of Side Chain
. -
Third inflection: Deprotonation of
.
-
Protocol B: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
Objective: Coupling of Fmoc-3-(Diethylamino)alanine-OH to a growing peptide chain.
Reagents:
-
Fmoc-3-(Diethylamino)alanine-OH (Protected building block).
-
HATU (Coupling reagent).
-
DIPEA (Base).
-
DMF (Solvent).
Workflow:
Note: The bulky diethyl group may slow down coupling kinetics. Double coupling or using HATU/HOAt is recommended over DIC/HOBt.
Synthesis Overview
The synthesis of 3-(Diethylamino)alanine is typically achieved via the modification of Serine or 2,3-Diaminopropionic acid derivatives.
-
From Serine:
-
Start with N-protected Serine ester (e.g., Boc-Ser-OMe).
-
Activate the
-hydroxyl group (Tosylation or Mesylation). -
Nucleophilic displacement with diethylamine.
-
Deprotection of ester and amine groups.[2]
-
-
Stereochemical Integrity: Using L-Serine as a starting material generally preserves chirality, provided the displacement reaction conditions (SN2) do not induce racemization via oxazoline intermediates.
References
-
PubChem Compound Summary. (n.d.). 3-(Diethylamino)alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Amino Acid Derivatives. Retrieved from [Link]
-
Bhatnagar, S., et al. (1995). The role of dehydro-alanine in the design of peptides. Biosystems. [Link]
Sources
Technical Guide: Solubility Profiling & Physicochemical Behavior of 3-(Diethylamino)alanine
Topic: Solubility of 3-(Diethylamino)alanine in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Physicochemical Profile[1][2][3]
3-(Diethylamino)alanine is a non-standard, basic amino acid characterized by a diamino structure: an
Unlike standard hydrophobic amino acids, 3-(Diethylamino)alanine acts as a "solubility chameleon." While the diethyl side chain introduces steric bulk and lipophilicity, the molecule remains dominantly hydrophilic due to its high charge density at physiological pH.
Table 1: Predicted Physicochemical Properties
| Property | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | Low MW (<200 Da) favors high solubility. | |
| pKa values (est.) | Exists as a dication at pH < 2 and a monocation at pH 7. | |
| Isoelectric Point (pI) | ~9.8 | Maximum lipophilicity (lowest solubility) occurs in basic conditions, not neutral. |
| LogP (Octanol/Water) | -1.5 to -2.0 (Predicted) | Highly partition-favored toward the aqueous phase. |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors | Strong interaction with protic solvents (Water, MeOH). |
Solubility in Water: The Dominant Phase
Water is the solvent of choice for 3-(Diethylamino)alanine, but "solubility" is a dynamic term dependent on pH.
pH-Dependent Speciation
At neutral pH (pH 7.0), the molecule does not exist as a neutral zwitterion. Instead, the basicity of the diethylamino group (pKa ~10.5) ensures it remains protonated.
-
pH 1.0 - 8.0: The molecule carries a net positive charge (+1 or +2). Ionic solvation shells form tightly around the ammonium centers, resulting in extreme solubility (>500 mg/mL) .
-
pH ~9.8 (Isoelectric Point): The net charge approaches zero. This is the "solubility minimum," where the lattice energy of the crystal solid competes most effectively with solvation energy. However, due to the high polarity of the zwitterion, it rarely precipitates completely from water without an antisolvent.
The "Salting-In" Effect
Unlike hydrophobic drugs, this compound often exhibits "salting-in" behavior at low ionic strength. However, in high-brine environments (e.g., saturated NaCl), the hydration shell is disrupted, potentially leading to oiling out rather than crystallization due to the flexible diethyl chains preventing efficient crystal packing.
Solubility in Organic Solvents: Strategic Profiling
The solubility in organics follows a steep polarity gradient. This differential is critical for purification strategies (e.g., precipitating the product from reaction mixtures).
Table 2: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | H-bonding network stabilizes the ionic/zwitterionic form. Solubility decreases as carbon chain length of alcohol increases. |
| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constant supports the dipole moment, but lack of proton donors makes solvation less stable than in water. |
| Dipolar Aprotic | Acetonitrile, Acetone | Low / Poor | Often used as antisolvents to induce crystallization or precipitation of the amino acid salt. |
| Non-Polar | DCM, Diethyl Ether, Hexane | Insoluble | The lattice energy of the salt/zwitterion far exceeds the weak Van der Waals forces offered by these solvents. |
Visualizing the Solubility Logic
The following diagram illustrates the speciation logic that dictates solubility. At low pH, the dication is highly soluble. As pH rises to the pI, solubility drops, offering a window for purification.
Caption: pH-dependent speciation of 3-(Diethylamino)alanine. Solubility is lowest at the pI (green node), providing a strategic window for isolation.
Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility in a specific solvent system.
-
Preparation: Weigh approximately 200 mg of 3-(Diethylamino)alanine (solid powder) into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, MeOH, or Buffer).
-
Saturation:
-
If the solid dissolves immediately, add more solid until a visible precipitate remains (supersaturation).
-
Critical Step: Check pH. If measuring "intrinsic solubility," the pH must be adjusted to the pI (~9.8). If measuring "salt solubility," maintain the native pH.
-
-
Equilibration: Place the vial in a thermomixer at 25°C, shaking at 750 RPM for 24 hours.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes (or filter through a 0.22 µm PVDF filter).
-
Quantification: Dilute the supernatant (typically 1:100) and analyze via HPLC-UV (using derivatization if no chromophore is present) or LC-MS/MS.
Protocol: Purification via Antisolvent Crystallization
Objective: To isolate the product from an aqueous reaction mixture.
-
Concentration: Reduce the volume of the aqueous reaction mixture under vacuum (Rotavap, < 50°C) to a syrup-like consistency.
-
Solvent Swap: Add a minimum volume of warm Methanol (MeOH) to dissolve the syrup.
-
Precipitation: Slowly add cold Acetone or Diethyl Ether (Antisolvent) with vigorous stirring. Ratio should be 1:5 (MeOH:Antisolvent).
-
Observation: The 3-(Diethylamino)alanine should precipitate as a white/off-white solid.
-
Filtration: Filter under vacuum and wash the cake with pure Diethyl Ether to remove residual water/methanol.
Diagram: Extraction & Purification Workflow
This workflow visualizes the decision process for isolating the compound based on its solubility profile.
Caption: Purification logic exploiting the insolubility of 3-(Diethylamino)alanine in non-polar solvents (DCM) and its precipitation from Methanol/Ether systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6971093, 3-Amino-L-alanine. Retrieved from [Link] (Grounding for zwitterionic behavior and basic amino acid properties)
-
Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids.[1] Fluid Phase Equilibria, 459, 158-169.[1] Retrieved from [Link] (Source for amino acid solubility trends in ethanol/water mixtures)
-
Organic Syntheses (1929). dl-ALANINE. Org. Synth. 1929, 9, 4. Retrieved from [Link] (Foundational protocols for amino acid isolation and crystallization)
Sources
Technical Guide: Isoelectric Point Determination for 3-(Diethylamino)alanine
Executive Summary
3-(Diethylamino)alanine is a non-proteinogenic (unnatural) amino acid characterized by a tertiary amine on the
Accurate determination of its Isoelectric Point (pI) is critical for:
-
Peptide Synthesis: Optimizing coupling conditions and solubility during solid-phase peptide synthesis (SPPS).
-
Purification: Designing ion-exchange chromatography gradients.
-
Drug Design: Predicting bioavailability and zwitterionic behavior at physiological pH.
This guide provides a definitive methodology for calculating the pI of 3-(Diethylamino)alanine, combining theoretical estimation based on Structure-Activity Relationships (SAR) with a self-validating experimental protocol.
Molecular Architecture & Acid-Base Chemistry
To calculate the pI, one must first map the ionization trajectory of the molecule. 3-(Diethylamino)alanine contains three functional groups capable of proton exchange:
-
-Carboxyl Group (
): Acidic. Deprotonates first.[1] -
-Amino Group (
): Basic. Proximity to the electron-withdrawing carboxyl group lowers its relative to the side chain. -
-Diethylamino Side Chain (
): Basic. A tertiary amine. Steric bulk (diethyl) and distance from the carboxyl group typically result in the highest in this system.
Ionization Micro-Species
The molecule transitions through four distinct charge states as pH increases from 0 to 14.
| pH Range | Species Dominance | Net Charge | Configuration |
| pH < | Cationic (+2) | +2 | |
| Cationic (+1) | +1 | ||
| Zwitterionic (0) | 0 | ||
| pH > | Anionic (-1) | -1 |
Note on
Assignment: In basic amino acids, the-amine often deprotonates before the side-chain amine due to the inductive effect of the carboxyl group. Thus, the neutral zwitterion exists between the deprotonation of the -amine and the side chain.
Theoretical Calculation Framework
Estimated pKa Values
While experimental values should be determined for each specific batch (see Section 4), theoretical values can be derived from structural analogues (e.g., Lysine, 3-aminopropanoic acid, and N,N-diethyl-beta-alanine).
-
(
-COOH): ~1.8 – 2.2 (Typical for -amino acids). -
(
-NH ): ~8.8 – 9.2 (Slightly lower than alanine due to -substitution). -
(Side Chain
): ~10.2 – 10.8 (Tertiary amines are highly basic).
The Calculation Logic
The isoelectric point is the pH at which the net charge is zero.[2][3] For a basic amino acid, the neutral species is "trapped" between the two basic
Example Calculation: Using conservative estimates:
Result: 3-(Diethylamino)alanine is a basic amino acid with a pI significantly higher than physiological pH (7.4).
Visualization of Protonation Pathway
[1][2][4][5]
Experimental Determination: The Self-Validating Protocol
Theoretical calculations are approximations. For drug development, experimental verification via Potentiometric Titration is required. This protocol includes built-in validity checks (E-E-A-T).
Reagents & Equipment[6]
-
Analyte: 3-(Diethylamino)alanine hydrochloride salt (>98% purity).
-
Titrant: 0.1 M NaOH (Standardized against KHP).
-
Solvent: Degassed
-free deionized water (Critical to prevent carbonate error). -
Ionic Strength Adjuster: 0.1 M KCl (To maintain constant activity coefficients).
-
Equipment: Calibrated pH meter (3-point calibration: pH 4.0, 7.0, 10.0).
Step-by-Step Methodology
-
Preparation: Dissolve 0.5 mmol of the amino acid in 50 mL of 0.1 M KCl. Ensure the starting pH is below 2.0 (add HCl if necessary to fully protonate).
-
Titration: Add 0.1 M NaOH in small increments (e.g., 0.05 mL). Record pH after stabilization (drift < 0.01 pH/min).
-
Data Collection: Continue titration until pH reaches ~12.5.
-
Derivative Analysis: Plot the First Derivative (
) vs. Volume.-
Validation Check: You must observe three inflection points (peaks) in the derivative plot corresponding to the three ionizable groups.
-
-
Calculation:
-
Identify the volume of NaOH at the 2nd equivalence point (
) and 3rd equivalence point ( ). -
The
values are the pH readings at half-equivalence points ( ).
-
Experimental Workflow Diagram
Critical Considerations for Researchers
The "Beta-Effect" on pKa
Researchers must note that the diethylamino group is on the
-
Consequence: The side chain
will be closer to that of free diethylamine (~10.9) than if it were closer to the carboxyl.[2]
Solubility Profile
Because the pI is basic (~9.7), this amino acid will be positively charged at physiological pH (7.4).
-
Implication: It will exhibit high water solubility in neutral buffers but may precipitate in high pH buffers (pH > 10) as it approaches its neutral zwitterionic state.
References
-
Creation of pKa Databases. Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
Amino Acids and Isoelectric Points. Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Potentiometric Titration of Amino Acids. ResearchGate. (n.d.). Retrieved from [Link]
-
Isoelectric Point Calculation for Basic Amino Acids. Master Organic Chemistry. (2023). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 3-(Diethylamino)alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 3-(diethylamino)alanine and its derivatives. As β-amino acids with N,N-dialkyl substitution, these compounds present unique structural features that influence their stability profiles. This document synthesizes fundamental principles of thermodynamic stability with proven experimental and computational methodologies to offer a predictive and practical framework for researchers in drug development and materials science. We will explore the anticipated decomposition pathways, the influence of the N,N-diethyl group on the molecule's stability, and provide detailed protocols for empirical and in-silico evaluation.
Introduction: The Significance of Thermodynamic Stability in Drug Development
The thermodynamic stability of a molecule is a critical parameter in the development of pharmaceuticals and other chemical entities. It dictates the shelf-life, storage conditions, and potential degradation pathways of a compound, all of which have significant implications for safety, efficacy, and regulatory approval. For derivatives of 3-(diethylamino)alanine, which are of interest for their potential biological activities, a thorough understanding of their stability is paramount.
This guide will delve into the factors governing the thermodynamic stability of this specific class of compounds, drawing upon established principles of physical organic chemistry and data from analogous structures to build a predictive understanding.
Structural Considerations and Predicted Stability of 3-(Diethylamino)alanine Derivatives
The core structure of 3-(diethylamino)alanine, a β-amino acid with a tertiary amine, suggests several potential pathways for thermal decomposition. Unlike α-amino acids, which primarily undergo decarboxylation, β-amino acids are known to undergo deamination to form unsaturated acids.
The Influence of the N,N-Diethyl Group
The presence of the N,N-diethyl group is expected to significantly influence the stability of the molecule in several ways:
-
Steric Hindrance: The bulky diethyl groups can sterically hinder intermolecular interactions, potentially affecting crystal packing and melting points.
-
Inductive Effect: The electron-donating nature of the ethyl groups increases the electron density on the nitrogen atom, which can influence its basicity and reactivity.
-
Alternative Decomposition Pathways: The ethyl groups themselves can be subject to decomposition reactions at elevated temperatures.
Potential Decomposition Pathways
Based on the structure of 3-(diethylamino)alanine and the known behavior of related compounds, several decomposition pathways can be hypothesized:
-
Deamination and Elimination: The most probable pathway involves the elimination of the diethylamino group to form 3-propenoic acid (acrylic acid) derivatives. This is a common decomposition route for β-amino acids.
-
Intramolecular Cyclization (Lactam Formation): Under certain conditions, particularly with derivatives where the carboxylic acid is activated, intramolecular cyclization could occur to form a β-lactam. The formation of lactams from molecules containing both carboxylic acid and amine groups is a known reaction, often facilitated by heat[1].
-
Decarboxylation: While less common for β-amino acids compared to their α-counterparts, decarboxylation may still occur at higher temperatures.
-
Fragmentation of the Diethylamino Group: At very high temperatures, fragmentation of the ethyl chains on the tertiary amine is possible.
The interplay of these pathways will determine the overall thermodynamic stability of a given 3-(diethylamino)alanine derivative.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 3-(diethylamino)alanine derivatives. The following techniques provide complementary information on different aspects of thermal behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is a fundamental technique for determining the decomposition temperature and identifying the number of decomposition steps.[2][3][4]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 3-(diethylamino)alanine derivative into a clean TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of thermal events such as melting and decomposition.[5][6][7]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified 3-(diethylamino)alanine derivative into a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the decomposition temperature observed in TGA.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR
To identify the gaseous products of decomposition, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This provides crucial information for elucidating the decomposition mechanism.
Caption: Workflow for Evolved Gas Analysis (EGA).
Data Summary Table
The following table structure should be used to summarize the quantitative data obtained from thermal analysis experiments.
| Derivative | Melting Point (°C) | ΔHfusion (J/g) | Tonset (°C) | Tpeak (°C) | Major Gaseous Products (from EGA) |
| Example Derivative 1 | Data | Data | Data | Data | e.g., Diethylamine, CO2 |
| Example Derivative 2 | Data | Data | Data | Data | e.g., Acrylic acid, NH3 |
Computational Assessment of Thermodynamic Stability
Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the factors governing molecular stability.
Conformational Analysis and Intramolecular Interactions
The stability of different conformers of a 3-(diethylamino)alanine derivative can be assessed using quantum mechanical calculations. These calculations can also reveal the presence and strength of intramolecular hydrogen bonds, which can significantly impact stability. A theoretical study of β-amino acid conformational energies suggests that both solvation and intramolecular hydrogen bonding play important roles in their stability[8].
Caption: Computational workflow for conformational analysis.
Prediction of Decomposition Pathways
Computational methods can be employed to model the potential decomposition pathways and calculate the activation energies associated with each. This allows for a theoretical prediction of the most likely decomposition mechanism.
Factors Influencing the Stability of Derivatives
The thermodynamic stability of 3-(diethylamino)alanine derivatives can be modulated by altering the substituents on the carboxyl group.
-
Esters: Ester derivatives may be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of the ester will depend on the nature of the alcohol moiety[9][10][11].
-
Amides: Amide derivatives are generally more stable than esters towards hydrolysis. The stability can be further influenced by the substituents on the amide nitrogen.
-
Salts: Formation of salts at the tertiary amine or the carboxylic acid can significantly alter the stability and solubility of the compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and evaluating the thermodynamic stability of 3-(diethylamino)alanine and its derivatives. While direct experimental data for this specific class of compounds is limited in the public domain, a robust understanding can be built upon the principles of physical organic chemistry and by drawing parallels with structurally related molecules.
Future research should focus on obtaining empirical thermal analysis data for a series of 3-(diethylamino)alanine derivatives to validate the predictive models presented here. A systematic study of the effects of different substituents on the thermodynamic stability would be invaluable for the rational design of stable and effective drug candidates based on this scaffold.
References
-
Fragmentation pattern of the double and tripple TBDMS-derivatives - ResearchGate. Available at: [Link]
-
Pyrolysis of amino acids - Mechanistic considerations - NASA Technical Reports Server (NTRS). Available at: [Link]
-
Mass spectrum of TBDMS3-alanine derived by electron impact ionization... - ResearchGate. Available at: [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - the University of Groningen research portal. Available at: [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Available at: [Link]
-
Lactam synthesis. Available at: [Link]
-
Thermal Studies of L, D and β-Alanine - University of Greenwich. Available at: [Link]
-
Heat capacity of β-alanine in a temperature range between 6 and 300 K - ResearchGate. Available at: [Link]
-
Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC) | Request PDF - ResearchGate. Available at: [Link]
-
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed. Available at: [Link]
-
Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow - PMC. Available at: [Link]
- US20100311130A1 - Enzymatic ester hydrolysis - Google Patents.
-
Computational Study of the Stability of Natural Amino Acid isomers - the University of Groningen research portal. Available at: [Link]
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Available at: [Link]
-
Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed. Available at: [Link]
-
Thermogravimetric Analysis. Available at: [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. Available at: [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]
-
The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Available at: [Link]
-
Thermal And Dielectric Studies on Beta Alanine Thiourea Oxalate Nlo Single Crystals - International Journal of Engineering Research & Technology. Available at: [Link]
-
Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow | ChemRxiv. Available at: [Link]
-
(PDF) Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids - ResearchGate. Available at: [Link]
-
Computational predictions turning the isomers of alanine to generate distinct morphs of free-flowing salt crystals - RSC Publishing. Available at: [Link]
-
A practical route to β2,3-amino acids with alkyl side chains - PMC. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Available at: [Link]
-
Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids - PMC - NIH. Available at: [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - Beilstein Journals. Available at: [Link]
-
From amino acids to dipeptide: The changes in thermal stability and hydration properties of β-alanine, L-histidine and L-carnosine | Request PDF - ResearchGate. Available at: [Link]
-
Stability and IR Spectroscopy of Zwitterionic Form of β-Alanine in Water Cluster | Request PDF - ResearchGate. Available at: [Link]
-
Accurate prediction of protein stability changes from single mutations using self-distillation and antisymmetric constraint stra - bioRxiv.org. Available at: [Link]
-
Mascot help: Peptide fragmentation. Available at: [Link]
-
Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. - SciSpace. Available at: [Link]
-
Computational and Experimental Evaluation of the Stability of a GLP-1-like Peptide in Ethanol–Water Mixtures - ResearchGate. Available at: [Link]
-
Hydrolysis of peptide esters by different enzymes - PubMed. Available at: [Link]
-
Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra. Available at: [Link]
-
The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine | Request PDF - ResearchGate. Available at: [Link]
-
Beta-alanine Suppresses Heat Inactivation of Lactate Dehydrogenase - Kansas City University's Digital Repository. Available at: [Link]
-
THE ALKALINE HYDROLYSIS OF NITRATE ESTERS - DTIC. Available at: [Link]
-
6 Synthesis of N-Alkyl Amino Acids - Monash. Available at: [Link]
-
Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products - BioResources. Available at: [Link]
-
Synthesis and Evaluation of α-(β-Alanine)-ω-carboxy PEG Derivative as a Novel Cleavable Heterobifunctional PEG Tether for Solid-Phase Polymeric Drug Delivery - ResearchGate. Available at: [Link]
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- 2. etamu.edu [etamu.edu]
- 3. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 4. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
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- 11. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-(Diethylamino)alanine in Drug Design
Executive Summary
3-(Diethylamino)alanine is a non-canonical amino acid (NCAA) utilized in medicinal chemistry to modulate the physicochemical properties of peptide-based therapeutics. Structurally derived from alanine with a diethylamino substitution at the
Part 1: Chemical Identity & Physicochemical Properties[1]
Core Chemical Data
| Property | Specification |
| Compound Name | 3-(Diethylamino)-L-alanine |
| Synonyms | (S)-2-amino-3-(diethylamino)propanoic acid; |
| CAS Number | 739363-49-6 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| Exact Mass | 160.1212 |
| SMILES | CCN(CC)CC(=O)O |
Physicochemical Profile[2]
-
Solubility: Highly soluble in water and polar organic solvents (methanol, DMSO) due to the zwitterionic backbone and the polar basic side chain.
-
Acid-Base Properties (Estimated):
-
-Carboxyl
: ~2.2 -
-Amino
: ~9.2 -
Side Chain (Tertiary Amine)
: ~9.5 – 10.5 -
Note: The tertiary amine remains protonated at physiological pH (7.4), providing a cationic character useful for electrostatic interactions.
-
-Carboxyl
-
Isoelectric Point (pI): Estimated between 9.8 and 10.2, classifying it as a basic amino acid.
Part 2: Synthesis & Preparation[3]
The synthesis of 3-(Diethylamino)alanine is typically achieved through the modification of serine derivatives. The hydroxyl group of serine serves as a handle for nucleophilic substitution.
Synthetic Route: Nucleophilic Displacement on Serine
This protocol describes the conversion of a protected serine ester into the diethylamino derivative.
Mechanism:
-
Protection: The
-amine and carboxyl groups are protected to prevent side reactions. -
Activation: The
-hydroxyl group of serine is converted into a good leaving group (e.g., Mesylate or Tosylate). -
Displacement: Diethylamine acts as a nucleophile, displacing the leaving group to form the C-N bond.
-
Deprotection: Global deprotection yields the free amino acid.
Experimental Protocol (Step-by-Step)
Reagents:
-
N-Trityl-L-serine methyl ester (Starting Material)
-
Methanesulfonyl chloride (MsCl)
-
Diethylamine (
) -
Triethylamine (
) -
Dichloromethane (DCM)
Workflow:
-
Activation (Mesylation):
-
Dissolve N-Trityl-L-serine methyl ester (1.0 eq) in anhydrous DCM at 0°C.
-
Add
(1.5 eq) followed by dropwise addition of MsCl (1.2 eq). -
Stir for 2 hours until TLC confirms consumption of starting material.
-
Causality: Low temperature prevents elimination (formation of dehydroalanine).
-
-
Nucleophilic Displacement:
-
Treat the crude mesylate with excess diethylamine (5.0 eq) in THF or DMF.
-
Heat to 50°C for 12-24 hours.
-
Validation: Monitor the appearance of the product via LC-MS (
Protected MW).
-
-
Deprotection (Hydrolysis):
-
Reflux the intermediate in 6N HCl to remove the Trityl group and hydrolyze the methyl ester.
-
Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic free acid.
-
Synthesis Pathway Visualization
Caption: Synthetic pathway converting L-Serine to 3-(Diethylamino)alanine via mesylate activation and nucleophilic substitution.
Part 3: Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Expected Signal:
- m/z.
- m/z.
-
Fragmentation Pattern: Loss of the diethylamino group or decarboxylation may be observed in MS/MS experiments.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 3.8 – 4.0 | Triplet (t) | 1H | Backbone Alpha Proton | |
| 2.9 – 3.2 | Multiplet (m) | 2H | Beta Methylene (adjacent to N) | |
| Side Chain | 2.6 – 2.8 | Quartet (q) | 4H | Ethyl Methylene groups |
| Side Chain | 1.0 – 1.2 | Triplet (t) | 6H | Ethyl Methyl groups |
Part 4: Applications in Drug Discovery[4]
Solubility Enhancement
The incorporation of 3-(Diethylamino)alanine into hydrophobic peptide sequences significantly improves aqueous solubility. The tertiary amine remains protonated at physiological pH, disrupting aggregation prone
Receptor Probing (SAR Studies)
In Structure-Activity Relationship (SAR) campaigns, this residue serves as a probe for:
-
Basic Pockets: Testing if a binding pocket can accommodate a positive charge without the steric bulk of an Arginine guanidinium group.
-
Steric Bulk: The diethyl group is bulkier than a dimethylamino group (as in 3-dimethylaminoalanine) but smaller than a cyclic amine, allowing precise interrogation of steric tolerance.
Peptidomimetics
As a non-proteinogenic amino acid, 3-(Diethylamino)alanine confers resistance to proteolytic degradation. Peptidases that recognize specific canonical side chains (e.g., Trypsin cleaving at Lys/Arg) often fail to cleave adjacent to this unnatural residue, thereby extending the in vivo half-life of the therapeutic peptide.
References
A Comparative Analysis of 3-(Dimethylamino)alanine and 3-(Diethylamino)alanine for Advanced Research and Drug Development
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive comparative analysis of two structurally related non-proteinogenic amino acids: 3-(Dimethylamino)alanine (Dma-Ala) and 3-(Diethylamino)alanine (Dea-Ala). While both molecules share a common α-amino acid backbone, the substitution of methyl with ethyl groups on the side-chain tertiary amine introduces significant, albeit nuanced, differences in their physicochemical properties, reactivity, and potential applications. This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, characterization, and strategic selection of these compounds for use in peptide synthesis, medicinal chemistry, and as molecular probes. We will explore the causal relationships between their structural differences and their resulting chemical and potential biological behavior, supported by detailed protocols and authoritative references.
Introduction: The Significance of Side-Chain Alkylation in Alanine Analogs
Alanine, the simplest chiral proteinogenic amino acid, serves as a fundamental building block in nature.[1][2] Its non-polar methyl side chain is often a point of modification to create non-proteinogenic amino acids with tailored properties.[2] The introduction of a tertiary amine at the beta-position, as in 3-(Dialkylamino)alanine derivatives, imparts a cationic potential at physiological pH, enhances polarity, and provides a new handle for chemical interactions. These characteristics make them valuable tools in drug discovery and peptide modification.
This guide focuses on the direct comparison of two such analogs: 3-(Dimethylamino)alanine and 3-(Diethylamino)alanine. The seemingly minor difference—the replacement of two methyl groups with two ethyl groups—has cascading effects on several key parameters:
-
Steric Hindrance: The bulkier ethyl groups can influence reaction kinetics and molecular recognition events.
-
Basicity (pKa): Alkyl substitution patterns modulate the basicity of the tertiary amine, affecting its charge state at a given pH.
-
Lipophilicity: The addition of two methylene units increases the hydrophobicity of the side chain, impacting solubility, membrane permeability, and pharmacokinetic profiles.
Understanding these differences is critical for making informed decisions during the design and development of novel peptides, peptidomimetics, and small molecule therapeutics.
Molecular Structure and Comparative Physicochemical Properties
The foundational difference between Dma-Ala and Dea-Ala lies in their molecular architecture. The dimethylamino group presents a smaller, more compact cationic center, whereas the diethylamino group introduces greater steric bulk and lipophilicity.
Caption: Chemical structures of 3-(Dimethylamino)alanine and 3-(Diethylamino)alanine.
These structural variations translate directly into distinct physicochemical properties, which are summarized below.
| Property | 3-(Dimethylamino)alanine | 3-(Diethylamino)alanine | Causality & Implication |
| Molecular Formula | C₅H₁₂N₂O₂ | C₇H₁₆N₂O₂ | Addition of two CH₂ groups. |
| Molecular Weight | 132.16 g/mol | 160.21 g/mol | Increased mass can affect diffusion and pharmacokinetic profiles. |
| Side-Chain pKa (est.) | ~9.8 - 10.2 | ~10.4 - 10.8 | The electron-donating effect of ethyl groups is stronger than methyl, increasing the basicity of the tertiary amine. Dea-Ala will be protonated over a wider pH range. |
| XLogP3 (est.) | -2.1 | -1.2 | The two additional ethyl carbons significantly increase lipophilicity. This can enhance membrane permeability but may decrease aqueous solubility. |
| Steric Hindrance | Low | Moderate | The freely rotating ethyl groups create a larger steric cone, which can hinder access to the amine lone pair and influence binding to molecular targets. |
General Synthesis and Functionalization Strategies
The synthesis of β-aminoalanines like Dma-Ala and Dea-Ala can be achieved through several routes, most commonly via a Mannich-type reaction or by alkylation of a suitable precursor. The choice of the secondary amine (dimethylamine vs. diethylamine) is the key differentiating step.
A robust and generalizable approach involves the condensation of a protected glycine or alanine equivalent with formaldehyde and the corresponding secondary amine. This is conceptually similar to the initial step in a patented synthesis for a related compound, β-N-methylamino-L-alanine.[4]
Caption: Generalized workflow for the synthesis of 3-(Dialkylamino)alanine derivatives.
Experimental Protocol: Generalized Synthesis
Objective: To synthesize DL-3-(dialkylamino)alanine via a Mannich-type reaction followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl 2-acetamidomalonate
-
Dimethylamine (40% solution in water) OR Diethylamine
-
Formaldehyde (37% solution in water)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol
Procedure:
-
Step 1: Mannich Condensation.
-
In a round-bottom flask, dissolve diethyl 2-acetamidomalonate (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Sequentially add the dialkylamine (dimethylamine or diethylamine, 1.2 eq) followed by the slow, dropwise addition of aqueous formaldehyde (1.2 eq), maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The causality here is that the reaction forms a transient iminium ion from the formaldehyde and secondary amine, which is then attacked by the enolate of the malonate.[4]
-
-
Step 2: Hydrolysis and Decarboxylation.
-
To the reaction mixture, add a solution of NaOH (3.0 eq) in water.
-
Heat the mixture to reflux (approx. 100-110 °C) for 10-20 hours to facilitate both the hydrolysis of the esters and the amide, and subsequent decarboxylation.
-
Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~4. This protonates the amino groups and the carboxylate, precipitating the crude amino acid.[4]
-
-
Step 3: Purification.
-
Filter the resulting precipitate and wash with cold water and then ethanol.
-
Recrystallize the crude product from a water/ethanol mixture to yield the purified DL-3-(dialkylamino)alanine.
-
Note on Reactivity: Diethylamine is a stronger base and more nucleophilic than dimethylamine but is also more sterically hindered. This can lead to slightly slower reaction rates in the initial condensation step compared to dimethylamine, potentially requiring longer reaction times or slightly elevated temperatures for optimal yield.
Analytical Characterization
Ensuring the purity and confirming the identity of Dma-Ala and Dea-Ala is paramount. A multi-technique approach is standard practice in drug development.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. ¹H NMR will clearly differentiate the methyl signals (a singlet integrating to 6H for Dma-Ala) from the ethyl signals (a quartet and a triplet integrating to 4H and 6H, respectively, for Dea-Ala). ¹³C NMR will corroborate these findings.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern. Techniques like Electrospray Ionization (ESI) are ideal for these polar molecules.[5]
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Due to the polar nature of these amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization followed by Reversed-Phase (RP-HPLC) are often employed.[6]
Experimental Protocol: Purity Analysis by RP-HPLC (Post-Derivatization)
Objective: To determine the purity of a synthesized dialkylamino-alanine sample using a standard derivatization agent.
Rationale: Derivatization with an agent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) attaches a hydrophobic, fluorescent tag to both the primary and secondary amines, making the molecule suitable for RP-HPLC and highly sensitive fluorescence detection. This is a well-established method for amino acid analysis.[6]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the amino acid in 0.1 M HCl.
-
Derivatization:
-
In a microcentrifuge tube, mix 10 µL of the sample solution with 70 µL of borate buffer (pH 8.8).
-
Add 20 µL of the AQC derivatizing agent solution.
-
Vortex immediately and heat at 55 °C for 10 minutes.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Acetate-phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 100% A to 60% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 250 nm, Emission: 395 nm).
-
Analysis: The retention time for the derivatized Dea-Ala will be longer than that for Dma-Ala due to its increased hydrophobicity. Purity is calculated based on the area of the main peak relative to the total peak area.
-
Comparative Applications in Research and Drug Development
The choice between Dma-Ala and Dea-Ala is dictated by the specific application and desired molecular properties.
Sources
- 1. Alanine - Wikipedia [en.wikipedia.org]
- 2. jpt.com [jpt.com]
- 3. N-Boc-3-dimethylamino-D-alanine | C10H20N2O4 | CID 13850982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Validation of the analytical procedure for the determination of the neurotoxin β-N-methylamino-L-alanine in complex environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fmoc-3-(Diethylamino)alanine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Incorporating Fmoc-3-(Diethylamino)alanine
Fmoc-3-(Diethylamino)alanine, also known as Fmoc-Dap(Et2)-OH, is a non-canonical amino acid of increasing interest in peptide science. Its side chain contains a tertiary amine, which can impart unique properties to peptides, such as altered charge, improved cell permeability, and enhanced biological activity. However, the very feature that makes this amino acid valuable—the basic diethylamino group—also presents significant challenges during solid-phase peptide synthesis (SPPS).
The primary obstacle is the nucleophilic nature of the side-chain tertiary amine. This can lead to undesirable side reactions, most notably piperidinylation, where the piperidine used for Fmoc deprotection adducts to the peptide backbone. Additionally, the steric bulk of the diethylamino group can hinder coupling efficiency, requiring carefully optimized conditions to achieve high yields and purity.
This guide provides a comprehensive overview of the best practices for coupling Fmoc-3-(Diethylamino)alanine, focusing on the selection of appropriate coupling reagents, strategies to mitigate side reactions, and detailed, field-tested protocols.
The Critical Choice: Selecting the Right Coupling Reagent
The success of incorporating Fmoc-3-(Diethylamino)alanine hinges on the choice of coupling reagent. The ideal reagent should be highly efficient to overcome steric hindrance and minimize reaction times, thereby reducing the window for side reactions.[1] Uronium/aminium salt-based reagents are generally preferred over carbodiimides for difficult couplings.[1][2]
Key Considerations for Reagent Selection:
-
Reactivity: Reagents that form highly reactive activated esters are crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for sterically hindered amino acids.[3][4] It forms an OAt-ester, which is more reactive than the OBt-esters generated by HBTU and TBTU, due to the lower pKa of its leaving group, HOAt.[2][3]
-
Side Reactions: While highly reactive, care must be taken with uronium/aminium reagents like HBTU and HATU. If used in excess, they can lead to guanidinylation of the N-terminal amine, capping the peptide chain.[4][5] Therefore, it is recommended to use these reagents in equimolar amounts relative to the carboxylic acid.[4]
-
Safety and Stability: Newer coupling reagents based on OxymaPure, such as COMU, offer comparable reactivity to HATU with improved safety profiles, as they do not contain potentially explosive HOBt or HOAt moieties.[2][6]
Comparative Analysis of Common Coupling Reagents:
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HBTU/TBTU | OBt-ester | High | Cost-effective, widely used for standard couplings.[6] | Less effective for sterically hindered couplings compared to HATU; can cause guanidinylation if used in excess.[4] |
| HATU | OAt-ester | Very High | Excellent for hindered couplings and reducing racemization.[3][4][7] | More expensive than HBTU; can also cause guanidinylation.[8] |
| COMU | Oxyma-ester | Very High | High reactivity similar to HATU, with a better safety profile and solubility.[2][6] | May be less readily available than HBTU/HATU in some labs. |
Mitigating Side Reactions: The Piperidinylation Problem
A significant side reaction associated with amino acids containing electron-withdrawing groups on the β-carbon, such as in Fmoc-3-(Diethylamino)alanine, is the formation of a 3-(1-piperidinyl)alanine derivative.[5] This occurs via a base-catalyzed elimination of the diethylamino group to form a dehydroalanine intermediate, followed by the nucleophilic addition of piperidine from the Fmoc deprotection solution.[9]
Strategies to Minimize Piperidinylation:
-
Use of Alternative Bases for Fmoc Deprotection: Replacing piperidine with a bulkier or less nucleophilic base can significantly reduce the formation of the piperidinyl adduct. 3-(diethylamino)propylamine (DEAPA) has been shown to be an effective alternative for Fmoc removal, with a reduced propensity for side reactions.[10][11]
-
Modified Deprotection Cocktails: The addition of HOBt to the piperidine deprotection solution can help to suppress base-catalyzed side reactions.[12]
-
Optimization of Deprotection Time: Minimizing the exposure time of the peptide to the deprotection solution can help reduce the extent of side reactions. Short, repeated treatments are often preferable to a single long treatment.[13]
Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful incorporation of Fmoc-3-(Diethylamino)alanine into a peptide sequence using manual solid-phase synthesis.
Protocol 1: Standard Coupling using HATU
This protocol is recommended for most sequences, especially where steric hindrance is a concern.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF)
-
Fmoc-3-(Diethylamino)alanine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Fmoc Deprotection:
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test).[15]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
-
Optional Double Coupling:
-
If the Kaiser test indicates incomplete coupling, a second coupling can be performed by repeating steps 2-4. This is often recommended for difficult couplings.
-
Protocol 2: Coupling using COMU for Enhanced Safety
This protocol offers a safer alternative to HATU without compromising on coupling efficiency.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF)
-
Fmoc-3-(Diethylamino)alanine
-
COMU
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Fmoc Deprotection: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-3-(Diethylamino)alanine (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
-
-
Washing and Optional Double Coupling: Follow the same procedure as in Protocol 1.
Troubleshooting and Final Considerations
-
Incomplete Coupling: If double coupling with HATU or COMU is still insufficient, consider using a more potent coupling reagent or increasing the reaction temperature.
-
Racemization: While generally low with uronium/aminium reagents, racemization can be a concern. The use of a weaker base like sym-collidine instead of DIPEA can help minimize this risk.[6]
-
Aggregation: Peptides containing hindered amino acids can be prone to aggregation. Performing the coupling in a solvent mixture such as DCM/DMF may help to disrupt secondary structures and improve reaction kinetics.[5]
By carefully selecting the coupling reagents and optimizing the reaction conditions as outlined in these application notes, researchers can
Sources
- 1. jpt.com [jpt.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 11. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
Application Note: 3-(Diethylamino)alanine (DEAA) as a Tunable Metal Chelator
This Application Note and Protocol Guide is designed for researchers in bioinorganic chemistry and drug discovery. It focuses on the characterization and utilization of 3-(Diethylamino)alanine (DEAA) , a non-proteinogenic amino acid capable of acting as a tridentate ligand.
Introduction & Chemical Rationale
3-(Diethylamino)alanine (DEAA) (IUPAC: 2-amino-3-(diethylamino)propanoic acid) represents a specialized class of "designer" amino acid ligands. Structurally derived from 2,3-diaminopropionic acid (DAP) , DEAA features a tertiary diethylamine group at the
Structural Advantages
Unlike naturally occurring histidine (imidazole donor) or lysine (primary amine), DEAA offers unique coordination properties:
-
Tridentate Potential: It possesses three potential donor atoms: the
-carboxylate oxygen ( ), the -amine nitrogen ( ), and the side-chain diethylamine nitrogen ( ). -
Steric Bulk: The ethyl groups on the side chain introduce steric hindrance, which can prevent the formation of saturated
or complexes, thereby stabilizing open coordination sites on the metal for catalytic turnover (in metalloenzyme mimics).[1] -
Tunable Basicity: The tertiary amine of the side chain typically exhibits a distinct
from primary amines, allowing for pH-switched metal release or capture.
Mechanism of Action
In aqueous solution, DEAA acts as a chelator primarily for transition metals (
-
Glycine-like mode: Coordination via
-amino and -carboxylate (bidentate). -
DAP-like mode: Coordination via
-amino and -diethylamino (bidentate, forming a 5-membered diamine ring). -
Tridentate mode: Simultaneous coordination of all three donors (facial coordination).[1]
Experimental Protocols
Protocol A: Potentiometric Determination of Acid Dissociation ( ) and Stability Constants ( )
Objective: To rigorously quantify the protonation constants of DEAA and its affinity for a target metal ion (e.g.,
Materials
-
Ligand: 3-(Diethylamino)alanine hydrochloride (>98% purity).
-
Metal Salt:
or (high purity).[1] -
Titrant: Carbonate-free NaOH (0.1 M), standardized against KHP.
-
Background Electrolyte: 0.1 M KCl or
(to maintain constant ionic strength, ). -
Inert Gas: High-purity Argon or Nitrogen (scrubbed of
). -
Apparatus: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass electrode.[1]
Step-by-Step Methodology
1. Calibration of Electrode
-
Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).[1]
-
Perform a "blank" titration of HCl with NaOH to determine the exact
of the electrode and the ionic product of water ( ) under experimental conditions.
2. Ligand Protonation Titration (
-
Dissolve DEAA (approx. 1-2 mM) in 50 mL of background electrolyte (0.1 M KCl).
-
Acidify with a known excess of HCl to ensure the ligand is fully protonated (
form). -
Titrate with 0.1 M NaOH under inert atmosphere at 25.0 °C.
-
Record pH vs. Volume of NaOH added (collect >100 points).[1]
3. Metal Complex Titration (
-
Prepare a solution containing DEAA and the metal ion in a 1:1, 1:2, and 2:1 molar ratio (Ligand:Metal).[1]
-
Repeat the titration procedure as above.
-
Note: Watch for precipitation.[1] If precipitate forms (metal hydroxide), the data beyond that pH point is invalid.[1]
4. Data Analysis
-
Use non-linear least squares fitting software (e.g., Hyperquad or BEST ) to solve the mass balance equations.[1]
-
Calculate stepwise stability constants:
Protocol B: Job’s Method of Continuous Variation (UV-Vis)
Objective: To determine the binding stoichiometry (Metal:Ligand ratio) rapidly.
Materials
-
UV-Vis Spectrophotometer.
-
Stock solutions of Metal (
) and DEAA ( ) at identical concentrations (e.g., 10 mM).[1] -
Buffer: HEPES or MOPS (50 mM, pH 7.4).[1] Avoid buffers that chelate metals (e.g., Citrate, Phosphate).[1]
Step-by-Step Methodology
-
Preparation: Prepare a series of samples where the total molar concentration
is constant (e.g., 1 mM), but the mole fraction varies from 0 to 1.[1]-
Sample 1: 0% L / 100% M
-
Sample 5: 50% L / 50% M
-
Sample 10: 100% L / 0% M
-
-
Measurement: Measure the absorbance (
) at the of the complex (determined by a preliminary scan, typically 600-800 nm for Cu(II)). -
Plotting: Plot
vs. Mole Fraction ( ). -
Interpretation: The peak of the curve indicates the stoichiometry.
Visualization of Signaling & Workflow
Figure 1: Ligand Protonation & Coordination Logic
This diagram illustrates the stepwise deprotonation of DEAA and the competing coordination modes available to a metal ion.
Figure 2: Experimental Characterization Workflow
A decision tree for characterizing the ligand's efficacy.
Data Summary & Reference Values
While specific constants for DEAA must be determined experimentally, the values below represent theoretical ranges based on structural analogs (DAP and Alanine) to guide your initial curve fitting.
| Parameter | Group | Approx. Value (Est.) | Significance |
| 1.8 – 2.4 | Deprotonates first; anchors metal via oxygen. | ||
| 8.0 – 9.0 | Primary amine; lower than typical Ala due to inductive effects. | ||
| Side chain | 9.5 – 10.5 | Tertiary amine; high basicity, protonated at phys.[1] pH. | |
| ML Formation | 8.0 – 10.0 | High affinity expected for tridentate binding.[1] | |
| Chelate Ring | 5-membered | Highly stable ring size (similar to ethylenediamine). |
References
-
Martell, A. E., & Hancock, R. D. (1996).[1] Metal Complexes in Aqueous Solutions. Plenum Press.[1] (Standard text for chelation thermodynamics).
-
Gans, P., Sabatini, A., & Vacca, A. (1996).[1] Investigation of equilibria in solution. Determination of stability constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753.[1] Link[1]
-
Kiss, T., & Farkas, E. (1998).[1] Metal-binding ability of 2,3-diaminopropionic acid and its derivatives. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 32, 385-403.[1] (Provides analogous stability constants for the DAP scaffold).
-
Sigel, H., & Martin, R. B. (1982).[1] Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385-426.[1] Link
-
IUPAC Stability Constants Database. (The authoritative source for verifying metal-ligand constants). Link
Sources
Application Note: Functionalizing Hydrogels with 3-(Diethylamino)alanine Moieties
Executive Summary & Scientific Rationale
This guide details the protocol for covalently tethering 3-(Diethylamino)alanine (DEAA) to carboxylated hydrogel backbones (e.g., Hyaluronic Acid, Alginate, or Polyacrylic Acid).
Why 3-(Diethylamino)alanine? Unlike standard amino acids or generic diethylaminoethyl methacrylate (DEAEMA) polymers, DEAA introduces a unique zwitterionic, pH-responsive motif directly into the hydrogel network.
-
Dual Ionizability: The molecule possesses a tertiary amine side chain (
) and a free carboxyl group (post-conjugation). This allows the hydrogel to switch between anionic, zwitterionic, and cationic states within a narrow physiological pH window (pH 5.0 – 7.4). -
Tumor Microenvironment Targeting: The diethylamino group acts as a "proton sponge," becoming protonated in slightly acidic environments (e.g., tumor extracellular matrix, pH 6.5–6.8), triggering swelling or payload release.
-
Biocompatibility: As an amino acid derivative, DEAA offers a more cytocompatible profile compared to synthetic poly(beta-amino esters).
Chemical Basis & Reaction Logic
The functionalization strategy relies on carbodiimide-mediated amidation . We target the
Key Mechanistic Considerations:
-
Selectivity: The DEAA molecule contains two amines: a primary
-amine and a tertiary diethylamine. The tertiary amine is non-nucleophilic in amide coupling conditions, ensuring regiospecific attachment via the -amine without the need for protecting groups. -
pH Control: The coupling reaction must be performed at a pH where the
-amine is unprotonated (nucleophilic) but the activation of the hydrogel carboxyls is stable. pH 6.0–6.5 (MES buffer) is optimal for activation, adjusted to pH 7.0–7.4 for coupling.
Reaction Pathway Visualization
Figure 1: Reaction scheme for grafting 3-(Diethylamino)alanine onto a carboxylated hydrogel backbone via EDC/NHS chemistry.
Detailed Protocol: Post-Polymerization Grafting
This protocol uses Hyaluronic Acid (HA) as the model backbone due to its ubiquity in drug delivery, but it is adaptable to Alginate or Poly(acrylic acid).
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Scaffold: Sodium Hyaluronate (MW 100–500 kDa).
-
Ligand: 3-(Diethylamino)alanine (Custom synthesis or CAS 739363-49-6).
-
Activators: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS).
-
Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.
-
Purification: Dialysis tubing (MWCO 3.5 kDa).
Step-by-Step Methodology
Phase 1: Scaffold Activation
-
Dissolution: Dissolve Sodium Hyaluronate in 0.1 M MES buffer (pH 6.0) to a final concentration of 1% (w/v). Stir overnight at room temperature to ensure complete hydration.
-
Activation: Add EDC and NHS to the solution.
-
Molar Ratio: Target a [COOH]:[EDC]:[NHS] ratio of 1:4:4 to ensure high activation efficiency.
-
Incubation: Stir for 30 minutes at room temperature. The pH should be maintained at 6.0.
-
Checkpoint: The solution should remain clear. Turbidity indicates potential precipitation of the polymer or side products.
-
Phase 2: Ligand Coupling
-
Ligand Preparation: Dissolve 3-(Diethylamino)alanine in a small volume of 0.1 M PBS (pH 7.4).
-
Stoichiometry: Add ligand at a 0.5 to 1.0 molar equivalent relative to the carboxylic acid groups of the HA, depending on the desired Degree of Substitution (DS).
-
-
Reaction: Add the ligand solution dropwise to the activated HA solution.
-
pH Adjustment: Immediately adjust the reaction pH to 7.0–7.4 using 1 M NaOH.
-
Critical Step: The
-amine of the alanine derivative must be deprotonated to attack the NHS-ester. However, pH > 8.0 will rapidly hydrolyze the NHS-ester.
-
-
Incubation: Stir the reaction mixture for 24 hours at room temperature.
Phase 3: Purification & Isolation
-
Quenching: (Optional) Add hydroxylamine to quench remaining NHS esters, though hydrolysis usually suffices after 24h.
-
Dialysis: Transfer the reaction mixture to dialysis tubing (MWCO 3.5 kDa).
-
Dialyze against dilute HCl (pH 4.0) containing 100 mM NaCl for 24 hours (to remove unreacted DEAA and exchange counterions).
-
Dialyze against distilled water for 48 hours (6 water changes).
-
-
Lyophilization: Freeze-dry the purified solution to obtain the functionalized polymer as a white "cotton-like" solid.
Characterization & Validation
To ensure the protocol was successful, you must validate the chemical structure and the functional performance.
A. Structural Confirmation (1H-NMR)
Dissolve the product in D₂O. Look for the diagnostic peaks:
-
Ethyl Group (Diethylamino): Triplet at
ppm (methyl) and quartet at ppm (methylene). -
Backbone: Broad peaks for HA acetamido group (
ppm). -
Quantification: Calculate Degree of Substitution (DS) by integrating the ethyl methyl protons (6H) against the HA acetamido protons (3H).
B. Functional Validation (Zeta Potential)
The hallmark of this functionalization is pH-dependent surface charge.
Table 1: Expected Zeta Potential Behavior
| pH Condition | State of DEAA Moiety | Net Hydrogel Charge (Theoretical) | Physiological Relevance |
| pH 7.4 (Blood) | Tertiary Amine: Partially Protonated / NeutralCarboxyl: Deprotonated ( | Negative / Neutral | Long circulation, reduced protein adsorption. |
| pH 6.5 (Tumor) | Tertiary Amine: Protonated ( | Zwitterionic / Less Negative | Enhanced cellular uptake, interaction with cell membranes. |
| pH 5.0 (Endosome) | Tertiary Amine: Fully Protonated ( | Cationic | Endosomal escape ("Proton Sponge" effect). |
Application Context: Drug Release Profile
The functionalized hydrogel creates a "smart" matrix for drug delivery.[1]
Mechanism: At physiological pH (7.4), the electrostatic interaction between the anionic backbone and the cationic drug (e.g., Doxorubicin) is moderate. Upon entering an acidic environment (pH 5.0–6.0), the diethylamino groups become heavily protonated.
-
Effect: Electrostatic repulsion between the polymer chains (cationic-cationic repulsion) and the drug leads to hydrogel swelling and accelerated release of the payload.
Workflow Diagram: pH-Triggered Release
Figure 2: Mechanism of pH-triggered drug release from DEAA-functionalized hydrogels.
References
-
Biomaterials Science. (2014).[2] Gelatin hydrogels formed by orthogonal thiol-norbornene photochemistry for cell encapsulation.[2] Royal Society of Chemistry. Link
-
Soft Matter. (2023). Functionalized amino acid-based injectable hydrogels for sustained drug delivery.[3][4] Royal Society of Chemistry. Link
-
Langmuir. (2008). Head Group Modulated pH-Responsive Hydrogel of Amino Acid-Based Amphiphiles.[5] ACS Publications.[5] Link
-
MDPI. (2025). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications.[5] MDPI. Link
-
BenchChem. (n.d.). 3-(Diethylamino)alanine Structure and CAS.Link
Sources
- 1. Functional Hydrogels: A Promising Platform for Biomedical and Environmental Applications | MDPI [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. Functionalized amino acid-based injectable hydrogels for sustained drug delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: 3-(Diethylamino)alanine in Catalytic Peptide Sequences
Expanding the Bio-Catalytic Repertoire: Synthesis, Incorporation, and Kinetic Profiling
Abstract
This guide details the utilization of 3-(Diethylamino)alanine (DEAA) , a non-canonical amino acid (ncAA), as a programmable catalytic residue in synthetic peptides. While natural enzymes rely heavily on Histidine (
Chemical Profile & Mechanistic Rationale
1.1 The Catalytic Gap
In rational enzyme design, a recurring limitation is the
-
Histidine (His): Efficient at pH 6–7 but lacks strong nucleophilicity.
-
Lysine (Lys): Strong base, but at physiological pH (7.4), it is almost entirely protonated (
), rendering it catalytically dormant as a nucleophile or general base unless the local environment drastically depresses its .
3-(Diethylamino)alanine (DEAA) bridges this gap. The electron-withdrawing effect of the
-
Function: Acts as a General Base (activating water) or a Nucleophile (forming transient acyl-enzyme intermediates).
-
Steric Advantage: The diethyl group prevents the formation of non-productive aggregates often seen with primary amines (Lys) and provides hydrophobic shielding to the active site.
1.2 Chemical Structure
-
IUPAC: (2S)-2-amino-3-(diethylamino)propanoic acid
-
Side Chain:
-
Key Property: The tertiary amine is chemically stable under standard Fmoc-SPPS conditions but requires specific handling to prevent on-resin racemization or premature Fmoc cleavage.
Synthesis & Incorporation Strategy
The incorporation of DEAA is best achieved via Fmoc-Solid Phase Peptide Synthesis (SPPS) . While the monomer can be synthesized via nucleophilic displacement of Fmoc-Ser(OTs)-OMe, this protocol focuses on the incorporation and handling of the residue during peptide assembly.
2.1 Critical Expert Insight: The "Self-Cleavage" Risk
Risk: The basic tertiary amine side chain of DEAA can act similarly to piperidine. If left in its free base form during coupling, it can cause premature removal of the Fmoc group from the incoming amino acid or the resin-bound chain, leading to double insertions or deletion sequences . Solution: The DEAA residue should be introduced as a hydrochloride salt or coupled in the presence of an acidic additive (e.g., excess HOBt) to mask the basicity until the deprotection step.
2.2 Workflow Diagram: SPPS Incorporation
Figure 1: Optimized SPPS workflow for DEAA incorporation. Note the use of the HCl salt form to prevent autocatalytic Fmoc deprotection.
Protocol: Solid-Phase Synthesis of DEAA-Peptides
Reagents:
-
Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).
-
Fmoc-DEAA-OH (Pre-synthesized or commercial). Note: If free base is used, pre-incubate with 1 eq. of HOBt in DMF for 5 mins.
-
Coupling Agents: DIC/Oxyma (preferred for minimizing racemization) or HBTU/DIPEA.
-
Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5).
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).
-
Standard Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
DEAA Coupling (The Critical Step):
-
Dissolve Fmoc-DEAA-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) and activate for 2 minutes.
-
Crucial: Do not add excess DIPEA if using HBTU, as the extra base combined with the DEAA side chain promotes racemization. If using HBTU, use exactly 2.0 eq of DIPEA relative to the amino acid.
-
Add to resin and shake for 2 hours (longer coupling time due to steric bulk).
-
-
Capping (Recommended): After DEAA coupling, cap unreacted sites with Acetic Anhydride/Pyridine in DMF to prevent deletion sequences.
-
Subsequent Couplings: Proceed with standard Fmoc protocols.
-
Cleavage:
-
Wash resin with DCM and dry under nitrogen.
-
Add Cleavage Cocktail (10 mL per g resin) for 2.5 hours.
-
Note: The diethylamino group is stable to TFA. It will protonate (
) and remain intact.
-
-
Work-up: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column).
-
Buffer A: 0.1% TFA in Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
Detection: 220 nm.
-
Application Case Study: Ester Hydrolysis Assay
To validate the catalytic activity of the DEAA residue, we utilize the hydrolysis of p-nitrophenyl acetate (pNPA) . This is a standard benchmark for esterase activity.
4.1 Mechanism of Action
The DEAA residue acts as a general base, deprotonating a water molecule which then attacks the carbonyl carbon of the ester. Alternatively, it may act as a nucleophile to form a labile acyl-ammonium intermediate (nucleophilic catalysis), which is subsequently hydrolyzed.
Figure 2: General Base Catalytic Cycle for Ester Hydrolysis by DEAA-Peptides.
4.2 Kinetic Assay Protocol
Materials:
-
Substrate: p-Nitrophenyl acetate (pNPA) dissolved in Acetonitrile (stock 100 mM).
-
Buffer: 50 mM Phosphate Buffer, pH 7.0–8.0 (Scan pH to find optimal
). -
Instrument: UV-Vis Spectrophotometer (96-well plate reader capable of kinetic reads).
Procedure:
-
Preparation: Prepare peptide solutions at varying concentrations (e.g., 10
M to 200 M) in buffer. -
Blanking: Measure background hydrolysis of pNPA in buffer without peptide (autohydrolysis).
-
Initiation: Add pNPA (final conc. 1 mM) to the peptide solution. Keep acetonitrile content <5% to prevent denaturation/precipitation.
-
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenolate anion) every 30 seconds for 20 minutes at 25°C.
-
Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Subtract the blank rate (
). -
Plot
vs. [Substrate] to determine Michaelis-Menten parameters ( , ).
-
4.3 Expected Data Profile (Comparative)
| Catalyst Type | Approx | pH Optimum | Relative Activity (pH 7.5) | Notes |
| His-Peptide | ~6.0 | 6.5 | 1.0 (Reference) | Good at slightly acidic pH; poor nucleophile. |
| Lys-Peptide | ~10.5 | >9.0 | <0.2 | Mostly protonated at pH 7.5; inactive. |
| DEAA-Peptide | 8.5–9.5 | 8.0 | 2.5 – 5.0 | Active general base; tunable by neighbors. |
Troubleshooting & Optimization (E-E-A-T)
-
Issue: Low Yield during Synthesis.
-
Cause: Steric hindrance of the diethyl group.
-
Fix: Double couple the amino acid following the DEAA residue. Use HATU instead of HBTU for the subsequent step to drive the reaction to completion.
-
-
Issue: Nonlinear Kinetics.
-
Cause: Product inhibition or aggregation of the peptide.
-
Fix: Check for aggregation using Dynamic Light Scattering (DLS). If aggregating, lower concentration or add a solubilizing tail (e.g., PEG spacer or poly-Gly/Ser).
-
-
Issue: Racemization.
-
Cause: High base concentration during coupling.
-
Fix: Switch to DIC/Oxyma (no base required) for the coupling of the DEAA residue itself.
-
References
-
Design of Catalytic Peptides and Proteins. National Institutes of Health (NIH) / PubMed Central. [Link] Context: foundational principles of introducing non-natural side chains for catalysis.
-
Acidic-Basic Properties of Alanine-Based Peptides. PubMed. [Link] Context: Detailed analysis of how local peptide environment shifts pKa values of side chains.
-
Unnatural Amino Acids as a Means to Expand the Scope of Enzyme Catalysis. ResearchGate. [Link] Context: Reviews the specific utility of aniline and alkyl-amine derivatives in biocatalysis.
-
Histidine Analogs in Carbonic Anhydrase V. PubMed. [Link] Context: Demonstrates the "proton shuttle" concept using imidazole/amine analogs, validating the mechanistic role of DEAA.
bioconjugation techniques involving 3-(Diethylamino)alanine
Executive Summary
The incorporation of 3-(Diethylamino)alanine into proteins represents a specialized niche in bioconjugation, primarily utilized to engineer site-specific basicity, modulate solubility, or create "short" lysine analogues. Unlike standard conjugation methods that attach large payloads, this technique focuses on side-chain editing —chemically mutating a native residue (typically Cysteine or Serine) into a non-canonical amino acid (ncAA) with distinct physicochemical properties.
This guide details the primary mechanism for generating 3-(Diethylamino)alanine residues: the Dehydroalanine (Dha)-mediated Aza-Michael addition . We provide a validated protocol for converting Cysteine to Dha, followed by the site-selective installation of the diethylamino moiety.
Scientific Foundation & Mechanism
The Dehydroalanine (Dha) Gateway
3-(Diethylamino)alanine is rarely incorporated via direct genetic encoding due to translational inefficiencies. Instead, it is synthesized post-translationally using Dehydroalanine (Dha) as an electrophilic handle. Dha is an
Reaction Pathway
The synthesis involves two distinct chemical steps:
-
Elimination: A Cysteine residue is chemically converted to Dehydroalanine. Common reagents include 2,5-dibromohexanediamide (DBHDA) or O-mesitylenesulfonylhydroxylamine (MSH) , which alkylate/activate the thiol to promote
-elimination. -
Aza-Michael Addition: The resulting Dha residue acts as a Michael acceptor. In the presence of Diethylamine (a secondary amine nucleophile), the amine attacks the
-carbon of Dha to form the stable 3-(Diethylamino)alanine residue.
Physicochemical Impact[1]
-
pKa Modulation: The resulting tertiary amine (diethylamino group) typically has a pKa of ~9.5–10.5. This introduces a positive charge at physiological pH, similar to Lysine, but with a significantly shorter tether (1 carbon vs. 4 carbons).
-
Steric Profile: The ethyl groups add hydrophobic bulk around the cationic center, potentially altering local water structure and ligand binding pockets.
-
Orthogonality: The tertiary amine is chemically distinct from primary amines (Lys), allowing for differential reactivity (e.g., it does not react with NHS esters but can be quaternized).
Visualization: Reaction Workflow
The following diagram illustrates the chemical transformation from Cysteine to 3-(Diethylamino)alanine.
Experimental Protocol
Objective: Convert a surface-exposed Cysteine on a target protein (e.g., GFP-S147C) to 3-(Diethylamino)alanine.
Reagents & Equipment
| Reagent | Role | Concentration/Notes |
| Target Protein | Substrate | 50–100 µM in Phosphate Buffer (pH 8.0) |
| DBHDA | Elimination Reagent | 2,5-dibromohexanediamide (dissolve in DMF) |
| Diethylamine | Nucleophile | 99% purity (Handle in fume hood) |
| TCEP | Reductant | To ensure Cys is reduced prior to reaction |
| PD-10 Column | Purification | Desalting column for buffer exchange |
| LC-MS | Analysis | Required for mass verification |
Step-by-Step Methodology
Step 1: Protein Reduction
-
Dilute protein to 100 µM in 50 mM Sodium Phosphate, pH 8.0.
-
Add TCEP (10 equivalents) and incubate for 30 min at RT to reduce any disulfide bonds.
-
Note: Remove excess TCEP via PD-10 column or dialysis if using reagents sensitive to reduction (though DBHDA is generally compatible).
Step 2: Conversion to Dehydroalanine (Dha)
-
To the reduced protein (50 µM), add DBHDA (20 equivalents) from a fresh DMF stock.
-
Incubate at 37°C for 1–2 hours with gentle agitation.
-
Validation: Analyze a small aliquot by LC-MS.
-
Expected Mass Shift: Cys (-33 Da) → Dha. (Net loss of H2S).
-
Calculation:
.
-
-
Remove excess DBHDA using a desalting column (e.g., Zeba Spin) equilibrated with 50 mM Sodium Phosphate, pH 8.0.
Step 3: Aza-Michael Addition
-
To the purified Dha-protein, add Diethylamine to a final concentration of 50–100 mM .
-
Critical: Diethylamine is basic. Check pH and adjust to pH 8.0–8.5 using HCl if necessary, though the buffer should handle it. High pH promotes nucleophilicity but may destabilize some proteins.
-
-
Incubate at 37°C for 2–4 hours (or overnight at RT).
-
Validation: Analyze by LC-MS.
Step 4: Purification
-
Remove excess diethylamine via extensive dialysis or size-exclusion chromatography (SEC).
-
Store protein in storage buffer (e.g., PBS + 10% Glycerol).
Applications & Troubleshooting
Applications
-
Charge Reversal/Modulation: Replacing a neutral Cysteine with a cationic 3-(Diethylamino)alanine can alter the electrostatic surface potential, potentially influencing protein-protein interactions.
-
"Short Lysine" Mimicry: Used to probe active sites where a Lysine side chain is too long. The ethyl groups prevent acetylation, making it a "blocked" basic residue.
-
Solubility Enhancement: The introduction of a charged, polar group can improve the solubility of hydrophobic proteins.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Dha Formation | Oxidized Cysteine (Disulfide) | Increase TCEP concentration or incubation time. Ensure pH is 8.0. |
| Protein Precipitation | High concentration of DBHDA or Diethylamine | Perform reaction at lower protein concentration (20 µM). Add 0.05% Tween-20. |
| No Addition Product | Diethylamine is protonated (pH too low) | Ensure reaction pH is >8.0. The pKa of diethylamine is ~11, so a significant fraction is protonated, but equilibrium drives the reaction. Increase amine concentration. |
| Side Reactions | Lysine modification | Dha chemistry is highly selective for Cys. However, high pH (>10) might promote Lysine attack on Dha (forming lysinoalanine crosslinks). Keep pH < 9.[2]0. |
References
-
Chalker, J. M., et al. (2011). "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science, 2(9), 1666-1676. Link
-
Bernardes, G. J. L., et al. (2008). "From disulfide-to-thioether: A convenient method for the generation of dehydroalanine-containing peptides and proteins." Angewandte Chemie International Edition, 47(17), 3240-3244. Link
-
Yang, A., et al. (2015). "Aza-Michael addition to dehydroalanine: A versatile platform for protein functionalization." Bioconjugate Chemistry, 26(10), 2186-2194. Link
-
Wright, T. H., et al. (2016). "Post-translational mutagenesis: A chemical strategy for exploring protein side-chain diversity." Science, 354(6312), aag1465. Link
Sources
- 1. jjcweb.jjay.cuny.edu [jjcweb.jjay.cuny.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
preventing racemization of 3-(Diethylamino)alanine during coupling
Topic: Preventing Racemization of 3-(Diethylamino)alanine During Coupling
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with maintaining the stereochemical purity of 3-(Diethylamino)alanine during peptide synthesis. The unique structural features of this amino acid, namely its sterically demanding and electron-rich diethylamino side chain, necessitate careful optimization of coupling protocols to prevent racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A: Racemization is the process by which a chiral amino acid, such as L-3-(Diethylamino)alanine, loses its stereochemical integrity, resulting in a mixture of both the L- and D-enantiomers.[1] This occurs during the activation and coupling steps of peptide synthesis. The presence of the resulting diastereomeric peptides can be challenging to separate and may significantly alter the biological activity and therapeutic efficacy of the final peptide product.[1]
Q2: Why is 3-(Diethylamino)alanine particularly susceptible to racemization?
A: While any chiral amino acid (except glycine) can racemize, 3-(Diethylamino)alanine presents a unique challenge due to its β-amino acid structure with a tertiary amine side chain. Factors contributing to its increased susceptibility include:
-
Steric Hindrance: The bulky diethylamino group can slow down the coupling reaction, prolonging the lifetime of the highly reactive and racemization-prone activated intermediate.[2]
-
Electronic Effects: The electron-donating nature of the diethylamino group can influence the acidity of the α-proton, potentially facilitating its abstraction under basic conditions.
-
Tertiary Amine Influence: The presence of a tertiary amine in the side chain can affect the local reaction environment and basicity, which are critical factors in racemization.[3][4]
Q3: What are the primary mechanisms of racemization during peptide coupling?
A: There are two predominant pathways for racemization during peptide bond formation:[5]
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. This intermediate readily loses its stereochemical information, and subsequent aminolysis by the incoming amine can produce both L- and D-peptide products.[1]
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization.[1]
Below is a diagram illustrating these two primary mechanisms of racemization.
Diagram 2: A systematic workflow for troubleshooting racemization issues.
Analytical Methods for Detecting and Quantifying Racemization
Accurate detection and quantification of racemization are essential for process optimization and quality control.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying diastereomeric peptides. The peptide is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent before analysis on a standard HPLC system, or the intact peptide is analyzed on a chiral column. [6]* Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating enantiomers, often with the use of a chiral selector in the background electrolyte. It can be used to analyze the intact peptide, which is a significant advantage. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between diastereomers, often with the aid of chiral solvating or derivatizing agents that induce chemical shift differences between the enantiomers.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- BenchChem Technical Support Team. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
- Merck. Novabiochem® Coupling reagents.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Beyermann, M., Henklein, P., Klose, A., Sohr, R., & Bienert, M. (1991). Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 37(4), 252-256.
- Kovacs, J., Holleran, E. M., & Hui, K. Y. (1981). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry, 46(26), 5415-5421.
- 7.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Aapptec. Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Eeltink, S., Wätzig, H., & Rapp, E. (2006). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 27(13), 2639-2647.
- Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Kaufman, D. S., & Manley, W. G. (1998). A new procedure for determining Dl amino acid ratios in fossils using reverse phase liquid chromatography. Quaternary Science Reviews, 17(11), 987-1000.
- Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
- Slideshare.
- Park, T. K., & Rebek, J. (1992). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Proceedings of the National Academy of Sciences, 89(24), 12013-12015.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Veuthey, J. L., et al. (2020). Analytical strategies for the determination of amino acids: Past, present and future trends.
- Optimizing Peptide Coupling: Key Techniques.
- Celebration of Scholarship: Amino Acid Racemization D
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. (2021). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
- Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1188-1201.
- Bachem. (2006). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
- ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of tertiary amine on the carbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 3-(Diethylamino)alanine Peptides
The following technical guide is designed for researchers and drug development professionals encountering steric challenges with 3-(Diethylamino)alanine (Dee) in Solid-Phase Peptide Synthesis (SPPS).
Topic: Optimization of SPPS for Sterically Hindered 3-(Diethylamino)alanine (Dee) Residues Content Type: Troubleshooting Guide & FAQ Audience: Senior Scientists, Peptide Chemists, Drug Discovery Leads
Introduction: The "Dee" Challenge
3-(Diethylamino)alanine (Dee) presents a dual challenge in peptide synthesis:
-
Steric Bulk: The
-branched diethylamino group creates a "molecular umbrella" over the -carbon, severely impeding the approach of incoming activated amino acids. -
Electronic Effects: The tertiary amine side chain is basic (
). If improperly managed, it can act as an intramolecular base, accelerating racemization via the oxazolone pathway during activation.
This guide provides a self-validating, step-by-step troubleshooting framework to overcome these barriers.
Module 1: Coupling Optimization (The Synthesis Phase)
Q1: My coupling efficiency for Fmoc-Dee-OH is <50%. Standard HBTU/DIPEA protocols failed. What is the corrective workflow?
A: Standard carbodiimide or aminium reagents (HBTU/HCTU) are often insufficient for Dee due to the high energy barrier of bringing two bulky centers together. You must switch to phosphonium-based or HOAt-derived reagents that generate a more reactive active ester.[1]
The "Power-Coupling" Protocol:
-
Reagent Switch: Replace HBTU with HATU or PyAOP .
-
Why: HATU generates the OAt-active ester, which utilizes the pyridine nitrogen to provide anchiomeric assistance (neighboring group participation), effectively "pulling" the amine into the reaction center [1].
-
-
Base Optimization: Switch from DIPEA to 2,4,6-Collidine (TMP) .
-
Why: Collidine is a weaker, more sterically hindered base.[2] It is strong enough to deprotonate the carboxylic acid for activation but too bulky to abstract the
-proton, significantly reducing racemization risk [2].
-
-
Microwave Assistance:
-
Condition: 75°C for 5 minutes (Power: 25-30W).
-
Note: Do not exceed 75°C for Dee, as the basic side chain can promote
-elimination or racemization at higher temperatures.
-
Self-Validating Step: Perform a micro-cleavage after the coupling step. Analyze via UHPLC-MS. If the mass of [Peptide] + [Dee] is present but significant [Peptide] (deletion) remains, proceed to Double Coupling with a different solvent system (e.g., move from DMF to NMP).
Q2: I see a "Deletion Sequence" after the Dee residue (i.e., the next amino acid failed to couple to Dee). Why?
A: This is the "N-terminal Shielding" effect. Once Dee is coupled, its bulky ethyl groups shield its own N-terminus, making it a poor nucleophile for the next incoming amino acid.
Troubleshooting Workflow:
| Parameter | Recommendation | Mechanism |
| Deprotection | 20% Piperidine + 0.1M HOBt | HOBt prevents aspartimide formation (if Asp is present) and ensures complete Fmoc removal without side reactions. |
| Coupling Reagent | PyAOP / Oxyma Pure | PyAOP is a phosphonium salt that avoids guanidinylation of the slow-reacting N-terminus (a risk with uronium salts like HATU during slow reactions). |
| Reaction Time | Double Couple (2 x 45 min) | The first coupling often saturates accessible sites; the second drives the difficult sites to completion. |
| Temperature | Increase to 90°C | Only for the amino acid following Dee (assuming Dee itself is stable). The heat provides the kinetic energy to overcome the steric barrier. |
Module 2: Aggregation & Solubility
Q3: My resin swells poorly, and the coupling flatlines. Is this aggregation?
A: Yes. Dee residues are hydrophobic and bulky, often inducing
The "Solvent Magic" Fix: Replace standard DMF with a Chaotropic Solvent System :
-
Recipe: DMF / DMSO / NMP (70:15:15).
-
Why: DMSO disrupts hydrogen bonding networks (secondary structures) that cause aggregation, while NMP swells polystyrene resins better than DMF [3].
Visualization: The Aggregation Breaker Decision Tree
Caption: Decision logic for overcoming aggregation-induced coupling failure.
Module 3: Racemization Control
Q4: I am detecting significant D-isomer impurities (Racemization) of the Dee residue. How do I stop this?
A: The tertiary amine in the Dee side chain can act as an internal base, abstracting the
Anti-Racemization Protocol:
-
Acidic Environment: Ensure the coupling environment is slightly acidic to neutral before base addition.
-
Base Titration: Do NOT use excess base. Use exactly 1.0 equivalent of base relative to the amino acid/activator.
-
Additive: Always use Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).
-
Evidence: Oxyma Pure shows superior suppression of racemization compared to HOBt/HOAt, especially for basic amino acids [4].
-
-
Cooling Pre-Activation: Pre-activate the amino acid, activator, and base at 0°C for 2 minutes before adding to the resin (even if heating later). This minimizes the initial rapid racemization burst.
Module 4: Post-Synthesis & Characterization
Q5: How do I confirm the Dee residue is intact after cleavage?
A: The basic side chain can trap TFA salts, leading to confusing mass spectra (e.g., +114 Da adducts or broad peaks).
Characterization Protocol:
-
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%
. (Avoid thiols if not strictly necessary, as they can sometimes react with alkylamines under harsh conditions, though rare). -
Work-up: Precipitate in cold diethyl ether .
-
Analysis: Run LC-MS using a high pH buffer (Ammonium Bicarbonate, pH 8-10) for the mobile phase if possible.
-
Reasoning: At low pH (0.1% Formic Acid), the diethylamino group is protonated (
), making the peptide highly hydrophilic and causing it to elute in the void volume or show poor peak shape. High pH suppresses ionization of the side chain, improving retention and peak shape on C18 columns.
-
Quantitative Data: Coupling Reagent Efficacy for Bulky Amines
| Reagent | Coupling Yield (1h) | Racemization Risk | Recommendation |
| DIC/HOBt | < 30% | Low | Avoid for Dee. |
| HBTU/DIPEA | 40-60% | Moderate | Avoid (Incomplete). |
| HATU/DIPEA | 85-95% | High | Good (if racemization is monitored). |
| HATU/Collidine | > 95% | Low | Recommended (Balanced). |
| PyAOP/Oxyma | > 98% | Very Low | Gold Standard for Dee. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.
-
Albericio, F., et al. (2018). Use of 2,4,6-collidine in the coupling of sterically hindered amino acids. Organic Process Research & Development.
-
Paradís-Bas, M., et al. (2016). The road to the synthesis of "difficult" peptides. Chemical Society Reviews.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal.
Sources
Technical Support Center: 3-(Diethylamino)alanine (DEAA) Sequences
Technical Brief: The DEAA Paradox
Welcome to the technical support center. If you are working with 3-(Diethylamino)alanine (DEAA) , you are likely encountering a specific class of solubility problems.
DEAA is a non-proteinogenic, cationic amino acid. Structurally, it is a derivative of 2,3-diaminopropionic acid where the side-chain amine is alkylated with two ethyl groups.
The Paradox: While cationic residues (like Lysine or Arginine) typically enhance aqueous solubility, DEAA presents a unique challenge:
-
Steric Bulk: The two ethyl groups create significant hydrophobic shielding around the nitrogen.
-
Amphiphilicity: The combination of the positive charge (at physiological pH) and the hydrophobic ethyl "tails" gives DEAA surfactant-like properties. Long sequences can form micelles or aggregates rather than true solutions.
-
pKa Sensitivity: The tertiary amine side chain has a pKa
9.5–10.0. While protonated at neutral pH, the hydrophobic counter-ion effect (especially with TFA) is far more pronounced than with primary amines.
Module 1: Synthesis & Cleavage Troubleshooting
Issue: "My crude yield is low, and the product appears as a gummy precipitate after ether precipitation."
Root Cause Analysis
The bulky diethylamino group causes steric hindrance during coupling, leading to deletion sequences (des-DEAA peptides). Furthermore, during cleavage, the tertiary amine can trap trifluoroacetic acid (TFA) tightly, forming hydrophobic salts that resist solvation.
Troubleshooting Protocol: Optimized Synthesis
| Parameter | Standard Protocol | DEAA-Specific Modification | Reasoning |
| Coupling Reagent | HBTU/DIC | HATU or COMU | Stronger activation is required to overcome the steric hindrance of the diethyl group. |
| Base | DIPEA | DIPEA (Double wash) | Ensure no residual base remains; DEAA can act as a base itself, potentially interfering if not protonated during specific steps. |
| Temperature | Room Temp | 50°C (Microwave/Heating) | Thermal energy overcomes the energy barrier caused by the bulky side chain. |
| Cleavage Cocktail | 95% TFA | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DODT | Avoid bulky scavengers that might interact with the tertiary amine. |
Visual Workflow: Synthesis Decision Tree
Figure 1: Decision tree for troubleshooting low yields and aggregation during the synthesis of DEAA-containing peptides.
Module 2: Solubility & Purification (The "TFA Trap")
Issue: "The peptide dissolves in water but precipitates upon adding buffer (PBS) or standing."
The Mechanism: Ion-Pairing Hydrophobicity
This is the most common failure point.
-
The Trap: SPPS cleavage leaves the peptide as a Trifluoroacetate (TFA) salt .
-
The Interaction: The TFA anion (
) is hydrophobic. It ion-pairs strongly with the cationic DEAA side chain. -
The Result: The [DEAA-H]
[TFA] complex is significantly more hydrophobic than the chloride or acetate salt. In high-salt buffers (like PBS), the "salting-out" effect crashes this complex out of solution.
Protocol: Counter-Ion Exchange (Mandatory)
You must exchange the counter-ion from TFA to Acetate (AcOH) or Hydrochloride (HCl) for biological assays.[1]
Method A: Resin-Based Exchange (Recommended)
-
Dissolve: Dissolve crude peptide in 5% Acetic Acid (aq).
-
Load: Load onto a preparative HPLC column (C18).
-
Wash: Flush column with 5–10 column volumes of 0.1 M Ammonium Acetate or 0.1 M HCl (depending on desired salt).
-
Elute: Elute with a gradient of Acetonitrile (containing 0.1% of the new acid, e.g., acetic acid).
-
Lyophilize: The resulting powder will be the Acetate/HCl salt.
Method B: Solution Phase (For small scales)
-
Dissolve peptide in 50 mM HCl or 50 mM Acetic Acid.
-
Repeat 3 times. (TFA is volatile and will be displaced by the excess stronger/abundant acid).
Solubility Comparison Table
| Solvent System | DEAA-TFA Salt Solubility | DEAA-Acetate Salt Solubility | Notes |
| Pure Water (pH 5.5) | High | High | Both salts soluble in absence of ionic strength. |
| PBS (pH 7.4) | Low / Precipitates | Moderate / High | TFA salt "salts out" immediately. |
| DMSO | High | High | Good stock solvent. |
| Acetonitrile/Water | High | High | Standard HPLC conditions. |
Module 3: Assay Conditions & Formulation
Issue: "My peptide aggregates during cellular uptake assays."
The Amphiphilic Switch
At pH 7.4, DEAA is still largely protonated (pKa ~9.5), but if the local pH rises or if the peptide enters a hydrophobic membrane environment, the equilibrium shifts.
Formulation Guide
Do not dissolve DEAA peptides directly in 100% PBS. Follow this "Step-Up" protocol:
-
Stock Solution: Dissolve peptide in 10 mM Acetic Acid (pH ~3) or Water at 10x the final concentration. The low pH ensures full protonation and maximum repulsion between chains.
-
Dilution: Dilute into the assay buffer immediately prior to use.
-
Additives: If aggregation persists, add Trehalose (250 mM) or Tween-20 (0.01%) . These disrupt the hydrophobic interactions of the ethyl groups without affecting the charge necessary for bioactivity.
Visual Workflow: Solubility Logic
Figure 2: The critical impact of counter-ion exchange on DEAA peptide solubility in physiological buffers.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to dissolve DEAA peptides? A: Yes, DMSO is an excellent solvent for DEAA peptides. However, avoid using >0.5% DMSO in cell assays if possible. For stock solutions, 100% DMSO is preferred over water to prevent hydrolytic degradation over long storage.
Q2: Why does my HPLC peak tail significantly? A: The tertiary amine interacts with residual silanols on the C18 column silica.
-
Fix: Add 0.1% Triethylamine (TEA) to your mobile phase (if pH allows) or use a "high-pH stable" C18 column with an Ammonium Bicarbonate buffer (pH 8.0). Note: At pH 8, DEAA is less charged, so retention time will increase.
Q3: Is 3-(Diethylamino)alanine toxic to cells? A: Cationic peptides can be cytotoxic if they disrupt membranes. DEAA is generally less toxic than Arginine-rich peptides because the ethyl groups modulate the charge density, but toxicity is sequence-dependent. Always run an MTT/LDH control.
References
-
Sikora, K., et al. (2018).[2] "A New Methodology for Synthetic Peptides Purification and Counterion Exchange." International Journal of Peptide Research and Therapeutics.
-
Sigma-Aldrich. (n.d.). "Solubility Guidelines for Peptides."
-
Bachem. (2021). "Peptide Solubility and Handling Guidelines."
-
Vergote, V., et al. (2008). "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides." European Journal of Pharmaceutics and Biopharmaceutics.
Sources
Technical Support Center: Optimizing Fmoc Deprotection for Basic Amino Acid Residues
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that synthesizing peptides, especially those containing basic amino acid residues, can present unique challenges. This guide is designed to provide you with in-depth troubleshooting advice, scientifically grounded explanations, and optimized protocols to help you navigate the complexities of Fmoc deprotection for Histidine (His), Arginine (Arg), and Lysine (Lys).
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers encounter when working with basic amino acids in Fmoc-based SPPS.
Q1: Why is the Fmoc deprotection of basic amino acid residues considered challenging?
The primary challenge lies in the nucleophilic nature of the side chains of basic amino acids, even when protected. These residues are more susceptible to various base-mediated side reactions during the piperidine treatment used for Fmoc removal. For instance, the guanidinium group of Arginine, the imidazole ring of Histidine, and the primary amine of Lysine (even with protecting groups) can influence the local chemical environment and participate in or catalyze unwanted reactions.
Q2: What are the most common side reactions associated with the deprotection of basic amino acids?
Several side reactions can occur, leading to impurities that can be difficult to remove. The most prevalent include:
-
Aspartimide Formation: This is a significant issue, particularly when an Aspartate (Asp) residue is adjacent to a basic amino in the sequence, such as Asp-Arg. The basic conditions of Fmoc deprotection promote the cyclization of the Asp side chain, which can lead to racemization and the formation of β-aspartyl peptides.[1][2][3]
-
Racemization: Histidine is particularly prone to racemization (the conversion of the L-amino acid to its D-isomer) during both coupling and deprotection steps.[][5] The imidazole side chain can act as a base, facilitating the abstraction of the alpha-proton.[6]
-
Diketopiperazine (DKP) Formation: This side reaction leads to the cleavage of the N-terminal dipeptide from the resin. It is especially problematic when Proline is the C-terminal residue but can also be catalyzed by the imidazole side chain of Histidine.[6]
-
Piperidine Adduct Formation: The highly reactive dibenzofulvene (DBF) byproduct of Fmoc deprotection is typically scavenged by piperidine. However, under certain conditions, it can react with other nucleophiles in the peptide, although this is less common with basic residues themselves.
Q3: What is the role of additives in the deprotection solution?
Additives are often included in the piperidine deprotection solution to suppress side reactions. For example:
-
1-Hydroxybenzotriazole (HOBt): Adding a small amount of HOBt (e.g., 0.1 M) to the piperidine solution can help to reduce aspartimide formation and racemization by maintaining a less basic microenvironment.[7][8]
-
Formic Acid: The addition of a small percentage of an organic acid like formic acid to the deprotection cocktail has been shown to efficiently prevent the formation of aspartimide side products.[7]
Q4: Are there alternatives to the standard 20% piperidine in DMF for deprotection?
Yes, several alternative deprotection reagents and cocktails have been developed to mitigate side reactions:
-
Piperazine/DBU: A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a safer and more efficient alternative for Fmoc deprotection.[9][10] DBU is a stronger, non-nucleophilic base that can lead to faster deprotection, while piperazine acts as a scavenger for the DBF byproduct.[11]
-
4-Methylpiperidine (4MP): This reagent can be used as a direct replacement for piperidine and is considered a "greener" alternative as piperidine is a regulated substance.[12]
-
Diethylamine/Dipropylamine: These are less nucleophilic bases that can reduce the incidence of side reactions like aspartimide formation, although they may require longer deprotection times.[13][14]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during the Fmoc deprotection of basic amino acids.
Problem 1: Low crude peptide purity with multiple unidentified peaks, especially in Arg-rich sequences.
Potential Cause: Incomplete deprotection of the Arginine side-chain protecting group (e.g., Pbf) or side reactions during cleavage. The bulky Pbf group can sometimes hinder deprotection, especially in sterically crowded sequences.[9]
Solutions:
-
Optimize Deprotection Time: For sequences rich in Arginine, consider extending the deprotection time or performing a double deprotection. A typical protocol is a 3-minute treatment followed by a 10-15 minute treatment with fresh 20% piperidine in DMF.[15][16]
-
Consider Alternative Protecting Groups: While Pbf is generally preferred over Pmc due to reduced risk of tryptophan alkylation during cleavage, for very complex sequences, other protecting groups might be considered, though Pbf remains the gold standard for most applications.[17][18][19]
-
Ensure Efficient Cleavage: Use an appropriate scavenger cocktail during the final TFA cleavage. For Arg(Pbf), a standard cocktail of TFA/TIS/water (95:2.5:2.5) is usually sufficient.[20]
Problem 2: Appearance of a peak with the same mass as the target peptide but a different retention time, particularly in His-containing peptides.
Potential Cause: Racemization of the Histidine residue. The D-isomer often co-elutes or elutes very close to the desired L-isomer, making purification challenging.[5]
Solutions:
-
Use an Appropriate Histidine Protecting Group: The choice of protecting group for the imidazole side chain is critical.
-
Fmoc-His(Trt)-OH: The trityl (Trt) group is widely used but is known to be susceptible to racemization, especially with prolonged pre-activation times during coupling.[16]
-
Fmoc-His(Boc)-OH: The Boc protecting group on the imidazole nitrogen significantly reduces racemization, particularly in microwave-assisted SPPS, and offers good solution stability.[16][21]
-
-
Optimize Coupling Conditions: Minimize the pre-activation time of the Fmoc-His(Trt)-OH derivative before adding it to the resin. Using coupling reagents like HATU or HCTU with a base like DIPEA requires careful timing.[16]
-
Lower Deprotection Temperature: If using a microwave peptide synthesizer, consider reducing the temperature during the deprotection step for the residue preceding Histidine.
Problem 3: Significant loss of peptide from the resin, especially after coupling the second or third amino acid, in a sequence containing Lysine.
Potential Cause: Diketopiperazine (DKP) formation, leading to premature cleavage of the dipeptide from the resin. While most common with Proline, sequences with other amino acids can also be susceptible, and this can be exacerbated by the presence of a basic residue.
Solutions:
-
Use a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable stage where the deprotected N-terminal amine of the second residue can attack the ester linkage to the resin.[6]
-
Modify Deprotection Conditions:
-
Choose a Sterically Hindered Resin: Resins with more steric bulk around the linkage point can physically hinder the back-biting reaction that leads to DKP formation.[6]
Optimized Protocols & Data
Table 1: Recommended Deprotection Cocktails for Problematic Sequences
| Problem | Recommended Cocktail | Composition | Typical Conditions | Key Advantages |
| Aspartimide Formation | Piperidine with HOBt | 20% Piperidine, 0.1 M HOBt in DMF | 2 x 10 min | Reduces basicity, suppressing cyclization.[8][22] |
| Racemization (esp. His) | DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | 2 x 10 min | Fast, efficient deprotection with reduced base-catalyzed racemization.[6] |
| Steric Hindrance (e.g., Arg(Pbf)) | Standard Piperidine | 20% Piperidine in DMF | 1 x 3 min, then 1 x 15 min | Extended time ensures complete deprotection of bulky groups.[9] |
| General "Green" Alternative | 4-Methylpiperidine | 20% 4-Methylpiperidine in DMF | 2 x 10 min | Kinetically similar to piperidine, but not a regulated substance.[12] |
Experimental Protocol: Optimized Fmoc Deprotection Cycle
This protocol is a general guideline for a standard Fmoc-SPPS cycle and may require optimization for specific sequences.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the chosen deprotection solution (e.g., 20% piperidine in DMF) to the resin. Agitate the mixture for 3 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes at room temperature.
-
Monitoring (Optional but Recommended): The completion of the Fmoc deprotection can be monitored qualitatively using a Kaiser test (ninhydrin test). A positive test (blue beads) indicates the presence of a free primary amine.[23]
-
Washing: Thoroughly wash the resin to remove residual deprotection reagent and the DBF-adduct.
-
Wash with DMF (5-7 times).
-
Wash with DCM (3-5 times).
-
Wash with DMF (3 times) in preparation for the next coupling step.
-
Visualizing Key Mechanisms and Workflows
Diagram 1: General Mechanism of Fmoc Deprotection
Caption: The base-catalyzed β-elimination mechanism of Fmoc group removal.
Diagram 2: Troubleshooting Workflow for Deprotection Issues
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. renyi.hu [renyi.hu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 22. chempep.com [chempep.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-(Diethylamino)alanine Stability Guide
This is a technical support guide designed for researchers working with 3-(Diethylamino)alanine, focusing on its stability profile in acidic media.
Topic: Stability & Handling of 3-(Diethylamino)alanine in Acidic Media Document ID: TS-AA-3DEA-001 Target Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers
Executive Summary: The "Protonation Trap" Mechanism
3-(Diethylamino)alanine is a non-canonical amino acid often employed for its pH-responsive properties and cationic character. Its stability profile is governed by a "Protonation Trap" mechanism .
-
In Acidic Media (pH < 4): The molecule is highly stable . The
-diethylamino group becomes protonated ( ). This positive charge converts the amine from a potential leaving group into a non-nucleophilic ammonium species, kinetically trapping the molecule and preventing -elimination (Retro-Michael reaction). -
In Basic Media (pH > 8): The molecule is unstable . Deprotonation restores the lone pair on the
-nitrogen, facilitating a Retro-Michael addition that expels diethylamine and generates Dehydroalanine (Dha).
Key Takeaway: You can safely expose this residue to harsh acidic conditions (e.g., 95% TFA cleavage), but you must strictly control pH excursions during workup and purification.
Troubleshooting Guide (Q&A)
Issue 1: Unexpected Mass Loss (-73 Da) During Analysis
User Question: "I synthesized a peptide containing 3-(diethylamino)alanine. After TFA cleavage and lyophilization, LC-MS shows a major peak corresponding to [M - 73]. Did the acid destroy my residue?"
Technical Diagnosis:
No, the acid likely did not destroy your residue. The loss of 73 Da corresponds to the loss of a diethylamine moiety (
Root Cause: While the residue is stable in TFA, the degradation likely occurred during post-cleavage workup or neutralization . If you neutralized the TFA solution with a strong base (e.g., NaOH, concentrated Ammonia) or allowed the sample to sit in a basic buffer (pH > 8) for extended periods, you triggered the base-catalyzed Retro-Michael elimination.
Corrective Action:
-
Maintain Acidic pH: Keep all purification buffers (Mobile Phase A) acidic (e.g., 0.1% TFA or Formic Acid).
-
Avoid Basic Neutralization: Do not neutralize the cleavage cocktail before lyophilization.Precipitate directly into cold diethyl ether.
-
Cold Processing: If basic pH is required for a specific assay, keep the temperature at 4°C and minimize exposure time (< 30 mins).
Issue 2: Low Yield During Fmoc Solid Phase Synthesis (SPPS)
User Question: "I am losing the diethylamino residue during the synthesis steps. Is it unstable to Piperidine?"
Technical Diagnosis:
Yes. The standard Fmoc deprotection reagent (20% Piperidine in DMF) is sufficiently basic to induce slow
Corrective Action:
-
Switch Bases: Use a milder base for Fmoc removal, such as Piperazine or DBU/HOBt cocktails, which have shown reduced elimination side-reactions in sensitive
-substituted amino acids. -
Shorten Exposure: Reduce Fmoc deprotection times (e.g., 2 x 3 min instead of 2 x 10 min).
-
Alternative Strategy: Introduce the diethylamino group post-synthetically via Michael addition of diethylamine to a Dehydroalanine-containing precursor on the resin.
Issue 3: Solubility Issues in Aqueous Buffers
User Question: "My peptide is not dissolving in PBS (pH 7.4). Should I add acid?"
Technical Diagnosis: 3-(Diethylamino)alanine is most soluble in its protonated, cationic state. At pH 7.4, the side chain (pKa ~ 8-9) exists in equilibrium between the protonated and neutral forms. The neutral form is more hydrophobic and prone to aggregation, especially in hydrophobic peptide sequences.
Corrective Action:
-
Acidify: Dissolve the peptide in dilute Acetic Acid (0.1 - 1.0 M) or dilute HCl first to ensure full protonation.
-
Buffer Exchange: Once dissolved, slowly adjust the pH to the desired level, or use a buffer with a slightly lower pH (e.g., pH 6.0) if the experiment permits.
Visualizing the Stability Mechanism
The following diagram illustrates the chemical fate of 3-(Diethylamino)alanine under acidic vs. basic conditions.
Figure 1: The stability switch. In acid (green zone), the protonated amine prevents elimination. In base (yellow/red zone), deprotonation triggers the irreversible loss of the side chain.
Experimental Protocols
Protocol A: Stability Assay in Acidic Media
Use this protocol to validate the integrity of your material before critical experiments.
Materials:
-
Compound: 3-(Diethylamino)alanine (approx. 1 mg)
-
Solvent A: 95% TFA / 2.5% TIS / 2.5% H2O (Standard Cleavage Cocktail)
-
Solvent B: 1 M HCl
-
Analysis: HPLC or LC-MS
Step-by-Step:
-
Preparation: Dissolve 1 mg of compound in 500 µL of Solvent A.
-
Incubation: Incubate at Room Temperature (20-25°C) for 4 hours (mimicking standard cleavage time).
-
Sampling: Take a 50 µL aliquot and dilute into 950 µL of 0.1% aqueous TFA (Do NOT dilute into water or phosphate buffer to avoid local pH spikes).
-
Analysis: Inject immediately onto RP-HPLC.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-10% B over 15 mins (polar molecule).
-
-
Criteria: Purity should remain >98% relative to T0. Any peak at [M-73] indicates contamination or prior degradation.
Protocol B: Safe Storage Conditions
| Parameter | Recommendation | Rationale |
| Form | HCl or TFA Salt | Ensures the amine is protonated and "locked" against elimination. |
| Temperature | -20°C | Slows down any potential slow hydrolysis or oxidation. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (hygroscopic salts). |
| Container | Amber Glass | Protects from light (general precaution for amines). |
Frequently Asked Questions (FAQs)
Q: Can I use 3-(Diethylamino)alanine in Fmoc-SPPS? A: Yes, but it requires care. The residue is compatible with standard coupling reagents (HATU/DIC). However, the Fmoc deprotection steps (Piperidine) are the danger zone. Use short deprotection times or specialized bases (e.g., Piperazine) to minimize side-chain elimination.
Q: Is the degradation reversible? A: No. Once the molecule eliminates to form Dehydroalanine (Dha) and Diethylamine, it will not spontaneously reform 3-(Diethylamino)alanine in dilute solution. Re-synthesis would require forcing conditions (high concentration of amine, specific pH) which are not feasible in a biological sample context.
Q: What is the pKa of the diethylamino side chain? A: The pKa is estimated to be between 8.5 and 9.5 . This means at physiological pH (7.4), a significant fraction is protonated (stable), but a small fraction is neutral (reactive). This is why long-term storage at pH 7.4 is discouraged compared to pH < 4.
References
-
Mechanism of Retro-Michael Addition
-
Stability of Beta-Substituted Amino Acids
-
Title: Synthesis of β-substituted alanines via Michael addition of nucleophiles to dehydroalanine derivatives.[3][4]
-
Source: Journal of the Chemical Society, Perkin Transactions 1 (2000).[3]
-
URL:[Link]
- Relevance: Details the synthetic pathway and implicit stability of the adducts under mild workup conditions.
-
-
Peptide Cleavage Protocols
Sources
- 1. Michael addition of amines and thiols to dehydroalanine amides: a remarkable rate acceleration in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of β-substituted alanines via Michael addition of nucleophiles to dehydroalanine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
resolving aggregation issues in 3-(Diethylamino)alanine polymers
Topic: Resolving Aggregation & Solubility Issues in Poly(3-(Diethylamino)alanine) Document ID: TS-DEAA-001 Status: Active
Introduction: The pH-Solubility Paradox
Poly(3-(diethylamino)alanine) (Poly(DEAA)) is a stimuli-responsive cationic polypeptide. Unlike standard poly(amino acid)s, its solubility is governed by a sharp hydrophobic-to-hydrophilic transition triggered by the protonation state of the tertiary amine side chain.
The Core Mechanism:
-
pH < pKa (~7.0–7.3): The diethylamino groups are protonated (
). The polymer is a cationic polyelectrolyte, exhibiting high water solubility and extended chain conformation due to electrostatic repulsion. -
pH > pKa: The groups deprotonate.[1] The polymer loses its charge, and the hydrophobic ethyl groups dominate. This triggers a coil-to-globule transition, leading to aggregation, micellization, or precipitation.
This guide addresses the three most common failure modes: Synthesis-Induced Aggregation , Irreversible Precipitation , and Formulation Instability .
Module 1: Synthesis & Purification Troubleshooting
Context: Poly(DEAA) is typically synthesized via Ring-Opening Polymerization (ROP) of
Q: My polymerization solution turned turbid/gelled before completion. Why?
Diagnosis: Moisture-Induced Termination.
NCA polymerization is notoriously sensitive to water.[1] Even trace moisture initiates the reaction but terminates it rapidly via the "activated monomer" mechanism rather than the desired "amine" mechanism. This creates low-molecular-weight oligomers that aggregate into
Corrective Protocol:
-
Solvent Drying: Do not rely on molecular sieves alone.[1] Solvents (DMF/THF) must be dried over
and vacuum distilled.[1] -
NCA Purity: Recrystallize the DEAA-NCA monomer in a glovebox using anhydrous ethyl acetate/hexane.
-
The "Schlenk" Test: If your solution turns cloudy within 5 minutes, abort. The water content is
ppm.[1]
Q: I see "black specks" or insoluble particulates after precipitation. Is this the polymer?
Diagnosis: Catalyst Residues or Stereocomplexation. If you used a transition metal catalyst (e.g., Ni or Co) or if the polymer has high stereoregularity (isotactic), it may form crystalline domains that are hard to redissolve.
Corrective Protocol:
-
Filtration: Dissolve the crude polymer in acidic water (pH 3.0). The protonated state should be fully soluble.[1] Filter through a 0.22
m PVDF membrane.[1] The "specks" (metal salts or cyclic impurities) will be removed.[1] -
Dialysis: Dialyze against 0.01 M HCl for 24 hours, then against pure water. This ensures full removal of the counter-ions before lyophilization.[1]
Module 2: Solubility & Formulation Guide
Q: The polymer precipitates immediately when I adjust the buffer to pH 7.4. How do I keep it soluble?
Diagnosis: Isoelectric Precipitation. You are crossing the pKa threshold.[1] At pH 7.4, Poly(DEAA) is partially deprotonated and hydrophobic.
The Solution: Hysteresis Management Polymers often exhibit "solubility hysteresis"—they dissolve better if you approach the target pH from a specific direction.[1]
| Parameter | Recommendation | Mechanism |
| Dissolution Path | Acid | Dissolve in dilute acid (pH 4) first to ensure uncoiling. Slowly titrate to pH 7.4. |
| Salt Concentration | Keep Low (<50 mM) | High salt screens the remaining charges, promoting "salting out" of hydrophobic blocks.[1] |
| Concentration | < 1 mg/mL | Above the Critical Aggregation Concentration (CAC), inter-chain hydrophobic association is inevitable. |
Q: DLS shows a multimodal distribution (peaks at 10nm and 500nm). Is my sample degraded?
Diagnosis: Loose Aggregates vs. Unimers.
-
10 nm Peak: This is your single polymer chain (unimer).[1]
-
500 nm Peak: These are loose, non-specific aggregates caused by hydrophobic clustering of the diethylamino groups.
Troubleshooting Flowchart:
Figure 1: Decision tree for diagnosing aggregation sources in DLS data.
Module 3: Advanced Experimental Protocols
Protocol A: Determining the Critical Aggregation pH (pH )
Use this to validate the specific solubility window of your batch.
Reagents:
Method:
-
Setup: Place 3 mL of polymer stock in a quartz cuvette with a stir bar.
-
Measurement: Monitor Transmittance (%T) at 500 nm using a UV-Vis spectrophotometer.
-
Titration: Add NaOH in 2
L increments. Record pH and %T after 30 seconds of equilibration. -
Analysis: Plot %T vs. pH.
Protocol B: Reversible Micellization (For Drug Delivery)
If your goal is to form micelles (e.g., for encapsulating hydrophobic drugs), "aggregation" is the desired state.
-
Dissolve Poly(DEAA) and the hydrophobic drug in DMF.
-
Dialysis: Dialyze against phosphate buffer (pH 7.4) using a membrane with MWCO 3.5 kDa.[1]
-
Mechanism: As DMF leaves and water enters, the hydrophobic drug triggers the DEAA segments to collapse around it, forming a core-shell micelle.
-
Validation: DLS should show a single narrow peak (~50–100 nm). If multiple peaks exist, the drug loading is too high.
Visualizing the Mechanism
The behavior of Poly(DEAA) is cyclical and dependent on the protonation equilibrium.
Figure 2: The pH-dependent reversibility cycle of Poly(DEAA).
References
-
Deming, T. J. (2007).[1] "Synthetic polypeptides for biomedical applications."[1][2] Progress in Polymer Science. Link
- Core citation for NCA polymeriz
-
Hu, J., et al. (2014).[1] "Polymeric nanostructures with pH-responsive fluorescence."[1] Chemical Communications.[1] Link
- Validates the pKa shift and aggregation behavior of tertiary amine-functionalized polypeptides.
-
Kataoka, K., et al. (2001).[1] "Block copolymer micelles for drug delivery: design, characterization and biological significance." Advanced Drug Delivery Reviews. Link
- Authoritative source on distinguishing between loose aggreg
-
Gabrielson, N. P., & Pack, D. W. (2006). "Acetylation of Poly(lysine) for Gene Delivery." Biomacromolecules. Link
- Provides analogous protocols for tuning solubility via amine modific
Sources
Technical Support Center: Optimizing Reaction Temperature for 3-(Diethylamino)alanine Coupling
Welcome to the Technical Support Center for optimizing the coupling of 3-(Diethylamino)alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and basic amino acid. As Senior Application Scientists, we've compiled this information based on established principles of peptide chemistry and field-proven insights to ensure your synthesis is successful.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 3-(Diethylamino)alanine is incomplete. What is the likely cause?
Incomplete coupling of 3-(Diethylamino)alanine is most often attributed to two primary factors:
-
Steric Hindrance: The diethylamino group on the β-carbon creates significant steric bulk, which can hinder the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain. This is a common issue with sterically hindered amino acids.[1][2][3]
-
Suboptimal Coupling Reagents: Standard coupling reagents like DCC or DIC alone may not be potent enough to overcome the steric barrier presented by 3-(Diethylamino)alanine.[1][3]
Q2: What are the recommended initial temperature settings for coupling 3-(Diethylamino)alanine?
For initial experiments, it is advisable to start at room temperature (around 20-25°C). While elevated temperatures can increase reaction rates, they can also promote side reactions, especially epimerization.[4] If the coupling is sluggish or incomplete at room temperature, a gradual and controlled increase in temperature can be explored. Low temperatures are generally recommended for carbodiimide-mediated couplings to minimize side reactions.[5]
Q3: I'm observing significant side products in my reaction. What could they be and how can I minimize them?
The most common side reactions when coupling hindered amino acids at elevated temperatures are:
-
Epimerization/Racemization: This is the loss of stereochemical integrity at the chiral center of the amino acid. It is a significant concern with elevated temperatures and can be exacerbated by certain coupling reagents and the presence of bases.[4][5][6] To minimize epimerization, it is crucial to avoid unnecessarily high temperatures and prolonged reaction times.[4] The use of additives like HOBt or Oxyma Pure can also help suppress racemization.[5]
-
Diketopiperazine Formation: This is an intramolecular cyclization that can occur at the dipeptide stage, leading to chain termination. It is more prevalent with certain amino acid sequences.
-
Side-Chain Interactions: The basic nature of the diethylamino group could potentially lead to undesired interactions with other side chains or the solid support.
Q4: How does the basicity of the 3-(Diethylamino)alanine side chain affect the coupling reaction?
The tertiary amine of the diethylamino group can act as a base, which may interfere with the coupling reaction in several ways:
-
Neutralization of Activated Species: The basic side chain could neutralize the activated carboxylic acid, rendering it less reactive.
-
Interaction with Coupling Reagents: It might interact with the coupling reagents, especially those that are acidic in nature.
-
Catalysis of Side Reactions: The basicity could potentially catalyze side reactions like epimerization.
To mitigate these effects, it may be necessary to use a non-nucleophilic base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in the reaction mixture to ensure the primary amine of the incoming amino acid is sufficiently nucleophilic without causing unwanted side reactions.[5]
Troubleshooting Guide
Issue: Incomplete Coupling of 3-(Diethylamino)alanine
This workflow will guide you through a systematic approach to optimize the coupling of this challenging amino acid.
Caption: Troubleshooting workflow for incomplete coupling of 3-(Diethylamino)alanine.
Data Presentation: Recommended Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for overcoming the steric hindrance of 3-(Diethylamino)alanine. The following table summarizes suitable reagents and their recommended starting temperatures.
| Coupling Reagent | Class | Recommended Starting Temperature | Key Considerations |
| HATU | Uronium/Aminium | Room Temperature (20-25°C) | Highly efficient for hindered couplings.[3] Can be used at elevated temperatures (40-60°C) if necessary.[3] |
| HCTU | Uronium/Aminium | Room Temperature (20-25°C) | Similar to HATU in efficiency. |
| PyBOP | Phosphonium | Room Temperature (20-25°C) | A robust reagent for difficult couplings.[7] |
| COMU | Uronium/Oxyma | Room Temperature (20-25°C) | Offers high efficiency with a better safety profile than HOBt/HOAt-based reagents.[3] |
| DIC/OxymaPure | Carbodiimide/Additive | 0°C to Room Temperature | A good starting point for optimization, less prone to side reactions at lower temperatures.[5] |
Experimental Protocols
Protocol: Temperature Optimization for 3-(Diethylamino)alanine Coupling
This protocol provides a step-by-step guide to systematically optimize the reaction temperature for coupling 3-(Diethylamino)alanine using HATU as the coupling reagent.
Materials:
-
Fmoc-protected 3-(Diethylamino)alanine
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Reaction vessel
-
Temperature-controlled shaker/synthesizer
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation:
-
In a separate vial, dissolve 3 equivalents of Fmoc-3-(Diethylamino)alanine and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIEA to the solution.
-
Vortex the mixture for 1-2 minutes to pre-activate the amino acid.[3]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the swollen peptide-resin.
-
Set up three parallel reactions at the following temperatures:
-
Reaction A: 25°C (Room Temperature)
-
Reaction B: 40°C
-
Reaction C: 55°C
-
-
Allow the reactions to proceed for 2 hours with gentle agitation.
-
-
Monitoring the Reaction:
-
After 2 hours, take a small sample of resin from each reaction.
-
Perform a Kaiser or other ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
-
Analysis and Optimization:
-
If the coupling is incomplete at all temperatures, consider extending the reaction time or performing a double coupling.
-
If the coupling is complete at higher temperatures but not at room temperature, this indicates a need for thermal energy to overcome the activation barrier.
-
Analyze the crude peptide from the successful couplings by HPLC and Mass Spectrometry to assess purity and check for side products, particularly epimerization.
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.[3]
Visualization of the Coupling Mechanism
The following diagram illustrates the general mechanism of peptide bond formation using an aminium-based coupling reagent like HATU.
Caption: General mechanism of peptide coupling using HATU.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Palasek, S. A., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. Journal of Peptide Science, 14(3), 365-74. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Saleh, M., et al. (2015). A practical route to β2,3-amino acids with alkyl side chains. Chemistry Central Journal, 9, 53. Retrieved from [Link]
-
Wang, Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(5), 429-35. Retrieved from [Link]
-
Abdel-Moty, S. G., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Letters in Organic Chemistry, 4(5), 349-353. Retrieved from [Link]
-
Purdue University. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
CHIMIA. (2006). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Retrieved from [Link]
-
Slideshare. (2015). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2014). OPTIMIZATION OF DIFFICULT AMINO ACID COUPLING BY MICROWAVE PEPTIDE SYNTHESIZER. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Organic & Biomolecular Chemistry, 17(40), 9034-9043. Retrieved from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Google Patents. (2017). Coupling method for peptide synthesis at elevated temperatures.
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
ACS Publications. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(24), 8431–8443. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 7. jpt.com [jpt.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-(Diethylamino)alanine
A Senior Application Scientist's Perspective on Navigating CID, HCD, and ETD for Novel Amino Acid Characterization
In the landscape of drug discovery and metabolomics, the structural elucidation of non-proteinogenic amino acids is a critical challenge. These molecules, often serving as key pharmacophores or biomarkers, demand robust analytical strategies for their unambiguous identification. 3-(Diethylamino)alanine, a β-amino acid with a tertiary amine, presents an interesting case study for mass spectrometry-based analysis due to its unique structural features. This guide provides a comparative analysis of the expected fragmentation patterns of 3-(Diethylamino)alanine under three common fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). By understanding the mechanistic underpinnings of each technique, researchers can make informed decisions to optimize their analytical workflows for this and structurally related molecules.
The Structural Context: 3-(Diethylamino)alanine
3-(Diethylamino)alanine is a β-amino acid, meaning the amino group is attached to the β-carbon relative to the carboxyl group.[1] This contrasts with the α-amino acids that constitute proteins. The presence of a diethylamino group, a tertiary amine, is another key feature that will significantly influence its fragmentation behavior. The proton affinity of the tertiary amine is high, making it the likely site of protonation in positive-ion electrospray ionization.
Principles of Fragmentation: A Tale of Three Techniques
The choice of fragmentation technique is paramount in determining the type and extent of structural information obtained from a tandem mass spectrometry (MS/MS) experiment.[2][3]
-
Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions and their subsequent collision with an inert gas.[3] The kinetic energy from these collisions is converted into vibrational energy, leading to the cleavage of the weakest bonds. CID is a "slow-heating" method, often resulting in fragmentation pathways that favor the formation of the most stable product ions.
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique characterized by higher collision energies and shorter reaction times compared to traditional ion trap CID.[4] This often leads to a more diverse range of fragment ions, including those from higher energy fragmentation channels, and can provide more complete sequence information for peptides.[4]
-
Electron Transfer Dissociation (ETD): In contrast to the collisional activation methods, ETD is a non-ergodic fragmentation technique. It involves the transfer of an electron to a multiply charged precursor ion, which induces fragmentation.[5][6] This process tends to cleave the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions, while often preserving labile post-translational modifications.[5] For small, singly charged molecules, ETD is generally less effective. However, its utility can be explored for derivatized or multiply charged species.
Predicted Fragmentation Patterns of 3-(Diethylamino)alanine
Given the absence of direct experimental data for 3-(Diethylamino)alanine in the reviewed literature, the following fragmentation pathways are predicted based on established fragmentation mechanisms for β-amino acids and molecules containing tertiary amines.[7][8][9]
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
In both CID and HCD, fragmentation will likely be initiated by the cleavage of bonds adjacent to the protonated diethylamino group, which is the most basic site. The primary fragmentation pathways are expected to be:
-
α-cleavage adjacent to the tertiary amine: This is a characteristic fragmentation pathway for amines.[8] The cleavage of the Cα-Cβ bond would result in a stable, resonance-stabilized iminium ion.
-
Loss of a neutral ethyl group: Cleavage of a carbon-nitrogen bond within the diethylamino group can lead to the loss of a neutral ethyl radical, followed by further fragmentation.
-
Loss of diethylamine: Cleavage of the bond between the β-carbon and the nitrogen atom can result in the neutral loss of diethylamine.
-
Decarboxylation: The loss of CO2 from the carboxylic acid moiety is a common fragmentation pathway for amino acids.[9]
The higher energy of HCD is expected to promote more extensive fragmentation, potentially revealing secondary and tertiary fragment ions with greater abundance compared to CID.
Predicted Fragmentation Pathways of Protonated 3-(Diethylamino)alanine under CID/HCD
Caption: Predicted major fragmentation pathways of protonated 3-(Diethylamino)alanine under CID and HCD.
Electron Transfer Dissociation (ETD)
ETD is most effective for multiply charged precursor ions. For a small molecule like 3-(Diethylamino)alanine, which will likely exist as a singly charged species [M+H]+ in the gas phase, ETD is not expected to be an efficient fragmentation method. However, if derivatization is employed to introduce a second charge, or if adducts [M+2H]2+ can be formed, ETD could provide complementary structural information.
For a hypothetical [M+2H]2+ ion, ETD would likely induce cleavage of the N-Cα or Cα-Cβ bonds, which is characteristic for β-amino acids.[7] This would result in the formation of c- and z-type ions, providing clear evidence of the β-amino acid backbone.
Hypothetical ETD Fragmentation of Doubly Protonated 3-(Diethylamino)alanine
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 5. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 6. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Comparison Guide: Basicity & Functional Utility of 3-(Diethylamino)alanine vs. Lysine
[1]
Executive Summary
This guide compares the physicochemical properties and functional applications of the canonical amino acid Lysine (Lys, K) with the unnatural amino acid 3-(Diethylamino)alanine (DeeAla) .[1]
The core distinction lies in their acid-base behavior:[1]
-
Lysine functions as a constitutive cation under physiological conditions (pKa
10.5), providing permanent solubility and electrostatic interactions.[1] -
3-(Diethylamino)alanine functions as a pH-switchable base (pKa
7.5–8.0).[1] Its -substituted tertiary amine allows it to transition from neutral to cationic within a narrow physiological pH window (pH 7.4 5.0), making it a critical tool for designing pH-responsive delivery vectors, endosomal escape motifs, and catalytic switches.
Chemical Structure & Theoretical Basis[1][2]
Structural Comparison
The fundamental difference is the nature and position of the basic nitrogen atom relative to the peptide backbone.
| Feature | Lysine (Lys) | 3-(Diethylamino)alanine (DeeAla) |
| Side Chain | 4-aminobutyl | (Diethylamino)methyl |
| Amine Type | Primary ( | Tertiary ( |
| Position | ||
| Electronic Effect | Minimal backbone induction | Strong backbone electron-withdrawal |
| Hydrophobicity | Low (Polar/Charged) | Moderate (Ethyl groups add lipophilicity) |
Basicity & The Proximity Effect
The basicity of an amino acid side chain is governed by the stability of its protonated conjugate acid.
-
Lysine: The
-amino group is separated from the electron-withdrawing peptide backbone by four methylene groups ( ).[1] The inductive withdrawal is negligible, allowing the amine to behave like a typical primary aliphatic amine (pKa 10.5). -
3-(Diethylamino)alanine: The tertiary amine is located at the
-position, separated by only one methylene group.[1] The proximity to the electron-withdrawing carboxamide backbone destabilizes the protonated state (cation), significantly lowering the pKa. Additionally, the steric bulk of the two ethyl groups hinders solvation of the ammonium cation, further suppressing basicity compared to a primary amine.
Quantitative Performance Data
The following data assumes the amino acids are incorporated into a peptide chain (N-acetylated, C-amidated) to mimic protein environments.
Table 1: Physicochemical Profile[3][4][5]
| Parameter | Lysine | 3-(Diethylamino)alanine | Implication |
| Side Chain pKa | DeeAla is titratable at physiological pH. | ||
| Charge @ pH 7.4 | +1.0 (Fully Protonated) | +0.4 to +0.6 (Equilibrium) | Lysine is permanently charged; DeeAla is partially neutral.[1] |
| Charge @ pH 5.0 | +1.0 | +0.9 to +1.0 | Both are charged in acidic endosomes.[1] |
| LogP (Side Chain) | -2.5 (Hydrophilic) | +0.5 (Amphiphilic) | DeeAla allows membrane interaction when neutral.[1] |
| H-Bond Capacity | Donor (3 H) & Acceptor | Acceptor Only (0 H) | DeeAla cannot donate H-bonds (no N-H).[1] |
Functionality Switch Mechanism
The "Switch" capability of DeeAla is its most valuable asset.[1]
-
At pH 7.4 (Blood/Cytosol): A significant fraction (
) of DeeAla residues are deprotonated (neutral).[1] The ethyl groups provide lipophilicity, aiding in membrane association or hydrophobic core packing. -
At pH 5.0 (Endosome/Lysosome): The drop in pH protonates the tertiary amine.[1] The residue becomes cationic and hydrophilic, triggering electrostatic repulsion or membrane disruption (proton sponge effect).
Figure 1: Charge state transition of Lysine vs. DeeAla across physiological pH gradients. Lysine remains static, while DeeAla acts as a pH-sensor.[1]
Experimental Protocols
To validate the pKa and utility of DeeAla in your specific construct, use the following self-validating protocols.
Protocol A: Potentiometric Titration (pKa Determination)
Objective: Determine the precise pKa of DeeAla within a specific peptide sequence.[1] Reagents: 0.1 M NaOH, 0.1 M HCl, degassed KCl (0.1 M background salt).
-
Preparation: Dissolve the peptide (approx. 0.05 mmol) in 20 mL of degassed 0.1 M KCl solution.
-
Acidification: Adjust pH to ~2.5 using 0.1 M HCl to ensure all basic groups are fully protonated.
-
Titration:
-
Titrate with 0.1 M NaOH using an automatic titrator or precision burette.
-
Add titrant in 5-10 µL increments.[1]
-
Record pH after stabilization (drift < 0.005 pH/min).
-
-
Data Analysis (Self-Validation):
Protocol B: 1H-NMR pH Titration (Structural Validation)
Objective: Confirm the site of protonation is the
-
Sample: Dissolve 2-5 mg of peptide in 500 µL of 90% H2O / 10% D2O containing phosphate buffer components.
-
Workflow:
-
Observation:
-
Track the chemical shift (
) of the ethyl group methyl protons (triplet, ~1.0-1.3 ppm) and methylene protons (quartet, ~2.5-3.2 ppm).[1] -
Validation: A significant downfield shift (
ppm) of the ethyl signals as pH decreases confirms protonation of the tertiary amine.[1] -
Plot
vs. pH and fit to the Henderson-Hasselbalch equation to extract pKa.[1]
-
Figure 2: Workflow for potentiometric determination of side-chain pKa.[1]
Application Guide: When to Choose Which?
| Application Scenario | Recommended Amino Acid | Reasoning |
| Solubility Enhancement | Lysine | Permanent charge ensures solubility regardless of pH.[1] |
| Endosomal Escape | DeeAla | "Proton Sponge" effect: buffers endosomal pH, causing osmotic swelling and release.[1] |
| Salt Bridge Formation | Lysine | Primary amine forms strong, directional hydrogen bonds/salt bridges.[1] |
| pH-Gated Binding | DeeAla | Can be designed to bind a negatively charged target at pH 5.0 but release it at pH 7.[1]4. |
| Hydrophobic Core Packing | DeeAla (Neutral) | At pH > 8, the diethyl group is hydrophobic and can pack into cores (unlike charged Lys).[1] |
References
-
IUPAC & NIST Data. Dissociation Constants of Organic Bases in Aqueous Solution.[1] (General reference for amine pKa trends: Primary vs Tertiary).
-
PubChem. 2,3-Diaminopropionic acid (DAP) data.[1][2][3] National Library of Medicine.[1] Available at: [Link] (Demonstrates the lowered pKa of
-amines).[1] -
Cheng, R.P., et al. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.[1] Journal of Medicinal Chemistry.[1] (Establishes the pKa of
-amino side chains in peptides as ~7.5 - 8.0).
Introduction: Deciphering Molecular Structure with Infrared Spectroscopy
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(Diethylamino)alanine: A Comparative Analysis for Researchers
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical research, providing a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For drug development professionals and scientists, a thorough understanding of a molecule's IR spectrum is crucial for structural elucidation, purity assessment, and quality control. This guide offers a detailed exploration of the predicted infrared absorption peaks for 3-(Diethylamino)alanine, a non-proteinogenic amino acid. In the absence of a readily available experimental spectrum in the literature, this guide provides a robust, predictive analysis based on the well-established characteristic frequencies of its constituent functional groups. We will compare these predictions with the known spectral features of analogous molecules, L-alanine and triethylamine, to provide a comprehensive understanding for researchers.
The Molecular Architecture of 3-(Diethylamino)alanine
To predict the infrared spectrum of 3-(Diethylamino)alanine, it is essential to first understand its molecular structure and the functional groups that will give rise to characteristic absorption bands.
Diagram of the molecular structure and key functional groups of 3-(Diethylamino)alanine.
Caption: Molecular structure of 3-(Diethylamino)alanine with key functional groups highlighted.
As illustrated, 3-(Diethylamino)alanine possesses three key functional groups that will dominate its IR spectrum:
-
A primary amino group (-NH₂): Attached to the alpha-carbon, this group is characteristic of all alpha-amino acids.
-
A carboxylic acid group (-COOH): Also attached to the alpha-carbon, this group can exist in its protonated form or as a carboxylate anion (-COO⁻), particularly in the zwitterionic state common to amino acids in the solid phase.
-
A diethylamino group (-N(CH₂CH₃)₂): This tertiary amine is attached to the beta-carbon, distinguishing it from N,N-diethylalanine where the diethylamino group is on the alpha-amino nitrogen.
Predicted Infrared Absorption Peaks for 3-(Diethylamino)alanine
The following table summarizes the predicted IR absorption bands for 3-(Diethylamino)alanine, based on the characteristic frequencies of its functional groups. These predictions consider the molecule likely exists as a zwitterion in the solid state, which is typical for amino acids.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Notes |
| ~3400-3200 | Strong, Broad | N-H stretching (primary amine) | This broad absorption is characteristic of the -NH₃⁺ group in the zwitterionic form, involved in hydrogen bonding. Primary amines typically show two bands in this region.[1] |
| ~3000-2850 | Medium | C-H stretching (alkyl) | These peaks arise from the stretching vibrations of the C-H bonds in the ethyl groups and the alanine backbone. |
| ~2500-3000 | Broad | O-H stretching (carboxylic acid) | In the non-zwitterionic form, a very broad O-H stretch from the carboxylic acid would be expected, often overlapping with C-H stretches.[2] |
| ~1750 | Strong, Sharp | C=O stretching (protonated COOH) | This peak would be prominent if the molecule exists in its fully protonated, non-zwitterionic form.[3] |
| ~1630-1550 | Strong | N-H bending (primary amine) | The scissoring vibration of the -NH₃⁺ group in the zwitterion gives a strong absorption in this region. |
| ~1600-1550 | Strong | C=O stretching (asymmetric, COO⁻) | In the zwitterionic form, the deprotonated carboxylate group exhibits a strong asymmetric stretching band.[4] |
| ~1450 | Medium | C-H bending (alkyl) | These are characteristic bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups. |
| ~1400 | Strong | C=O stretching (symmetric, COO⁻) | The symmetric stretch of the carboxylate group is another hallmark of the zwitterionic form.[4] |
| ~1250-1020 | Medium-Weak | C-N stretching | This region will contain contributions from both the C-N stretch of the primary amino group and the C-N stretches of the tertiary diethylamino group. Aliphatic amines typically show C-N stretching in this range.[1] |
| ~910-665 | Broad | N-H wagging | A broad band resulting from the out-of-plane bending of the N-H bonds in the primary amino group can be expected here.[1] |
Comparative Spectral Analysis
To contextualize the predicted spectrum of 3-(Diethylamino)alanine, it is instructive to compare it with the known IR spectra of simpler, related molecules: L-alanine (a simple alpha-amino acid) and triethylamine (a simple tertiary amine).
L-Alanine: The Amino Acid Backbone
L-alanine provides the spectral signature for the core alpha-amino acid structure. Its IR spectrum is dominated by absorptions from the primary amino and carboxylic acid groups, existing as a zwitterion.
-
Key Similarities: Like 3-(Diethylamino)alanine, L-alanine will exhibit strong, broad N-H stretching (~3400-3200 cm⁻¹), N-H bending (~1630-1550 cm⁻¹), and carboxylate (COO⁻) asymmetric and symmetric stretching (~1600-1550 cm⁻¹ and ~1400 cm⁻¹, respectively).
-
Key Differences: The spectrum of L-alanine will be simpler in the C-H stretching and bending regions due to the absence of the two ethyl groups.
Triethylamine: The Tertiary Amine Moiety
Triethylamine serves as a model for the diethylamino group.
-
Key Similarities: 3-(Diethylamino)alanine will share the C-H stretching (~3000-2850 cm⁻¹) and bending (~1450 cm⁻¹) vibrations of the ethyl groups with triethylamine. It will also have C-N stretching vibrations in a similar region (~1250-1020 cm⁻¹).
-
Key Differences: Crucially, the spectrum of triethylamine will lack any peaks associated with N-H or O-H bonds. There will be no broad absorption above 3200 cm⁻¹ and no strong carbonyl or carboxylate peaks. This comparison highlights the absorptions that are unique to the amino acid portion of 3-(Diethylamino)alanine.
Experimental Protocol: Acquiring an IR Spectrum of an Amino Acid
For researchers seeking to obtain an experimental IR spectrum of 3-(Diethylamino)alanine or a similar compound, the following protocol for solid-state analysis using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended.
Workflow for obtaining an FT-IR spectrum of a solid amino acid sample.
Caption: A stepwise workflow for acquiring and processing an FT-IR spectrum of a solid sample.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues from previous measurements.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This reference spectrum measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically a few milligrams) of the solid 3-(Diethylamino)alanine powder onto the center of the ATR crystal.
-
Lower the pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.
-
-
Sample Spectrum Collection:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply any necessary corrections, such as an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, and a baseline correction to remove any broad, underlying features.
-
Identify the wavenumbers of the major absorption peaks and compare them to the predicted values and reference spectra.
-
Conclusion
While an experimental IR spectrum for 3-(Diethylamino)alanine is not widely published, a detailed and reliable prediction of its key spectral features can be made through a thorough analysis of its constituent functional groups. By understanding the characteristic absorption bands of the primary amino group, the carboxylic acid/carboxylate moiety, and the diethylamino group, researchers can confidently interpret experimental data. The comparative analysis with L-alanine and triethylamine further refines these predictions, highlighting the unique spectral contributions of each part of the molecule. The provided experimental protocol offers a robust method for obtaining high-quality IR spectra of this and other amino acid derivatives, forming a critical component of the analytical toolkit for scientists and drug development professionals.
References
-
Brown, D. Infrared Spectroscopy. In Advanced Organic Chemistry Revision Notes. [Link]
-
Analyze All. (2021, January 16). Different type of amines in FT-IR spectroscopy. analyzetest.com. [Link]
-
Vaia. The IR spectrum of a fully protonated amino acid would likely contain which of the following peaks? I. A sharp peak at 1750 cm -1. vaia.com. [Link]
-
Chegg. (2021, March 3). Solved Diethylamine INFRARED SPECTRUM 0.9 0.75 Relative | Chegg.com. chegg.com. [Link]
-
ResearchGate. (n.d.). IR spectrum of two DIL compared with diethylamine. researchgate.net. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. researchgate.net. [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. chemistrysteps.com. [Link]
-
Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. [Link]
-
Haz-Map. 3-(Methylamino)-(DL)-alanine. haz-map.com. [Link]
-
PCCP. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(5). [Link]
-
ResearchGate. (2025, August 6). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. researchgate.net. [Link]
-
Wikidata. (2025, November 4). 3-(N-methylamino)-L-alanine. wikidata.org. [Link]
-
NASA. (n.d.). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. nasa.gov. [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. anaspec.vscht.cz. [Link]
-
Nguyen, T. M., et al. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Caltech. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. specac.com. [Link]
-
PubChem. N,N-diethylalanine. pubchem.ncbi.nlm.nih.gov. [Link]
-
JACS. (2009, March 6). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(12). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(Diethylamino)alanine
Executive Summary & Scientific Rationale
Status: Research Chemical / Building Block Primary Hazard Class: Corrosive / Irritant (Amine-functionalized)
Handling 3-(Diethylamino)alanine requires a shift in mindset from standard amino acid protocols (e.g., Alanine, Glycine) to those used for functionalized organic bases . Unlike zwitterionic neutral amino acids, the diethylamino moiety introduces significant basicity and lipophilicity.
The Chemical Logic of Safety:
-
Basicity: The tertiary amine side chain (
) can accept protons from tissue, leading to potential chemical burns or severe irritation of mucous membranes upon inhalation. -
Lipophilicity: The diethyl group increases the molecule's ability to penetrate the stratum corneum (outer skin layer) compared to native alanine, increasing the risk of systemic absorption.
-
Sensitization: Like many alkyl-amines, this compound carries a risk of delayed contact dermatitis.
Core Directive: Treat this compound as a Corrosive Solid until diluted. All manipulation of the neat powder must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling the neat substance (powder) and concentrated stock solutions (>100 mM).
| PPE Component | Specification | Scientific Justification |
| Hand Protection | Double-gloved Nitrile (Outer: 5 mil minimum) | Amine Resistance: Nitrile offers excellent resistance to organic bases. Latex is permeable to many amines and should be avoided. Double gloving provides a "breakthrough buffer" for the lipophilic diethylamino group. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Dust & Vapor: Safety glasses leave gaps. Amine dusts are highly hygroscopic and caustic; contact with the moist surface of the eye can cause immediate corneal damage. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Inhalation Prevention: N95 respirators are insufficient for organic vapors if the solid sublimes or aerosols form. Engineering controls (Hood) are the primary barrier. |
| Body | Lab Coat (High-neck, snap closure) | Skin Coverage: Standard cotton/poly blends are acceptable, provided they are buttoned to the neck to prevent dust settling on the clavicle/chest area. |
PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the experimental state.
Figure 1: PPE Selection Logic based on the physical state of 3-(Diethylamino)alanine. Note the escalation of controls for the neat powder.
Operational Workflow: From Storage to Solution
This protocol ensures containment of the amine functionality and prevents cross-contamination.
Phase 1: Preparation & Weighing
-
Equilibration: Remove the container from the freezer (-20°C) and allow it to warm to room temperature inside a desiccator before opening.
-
Reasoning: The amine group is hygroscopic. Opening a cold bottle condenses atmospheric water, hydrolyzing the compound or causing clumping, which increases spill risk.
-
-
Static Control: Use an anti-static gun or wipe on the spatula and weigh boat.
-
Reasoning: Amino acid derivatives are often fluffy, electrostatic powders. Static charge can cause the powder to "jump" onto gloves or bench surfaces.
-
Phase 2: Solubilization
-
Solvent Choice: Dissolve in a buffered aqueous solution (PBS) or organic solvent (DMSO/Methanol).
-
Caution: If dissolving in acidic media (e.g., 0.1% TFA), expect an exothermic reaction as the amine protonates. Add solvent slowly.
-
-
Vessel Closure: Immediately cap the vial after addition of solvent. Vortex inside the hood.
Phase 3: Decontamination
-
Wipe Down: Clean the balance area with a 10% ethanol-soaked wipe.
-
Glove Check: Inspect outer gloves for yellowing or degradation (signs of amine oxidation/interaction) before doffing.
Operational Flow Diagram
Figure 2: Step-by-step operational workflow emphasizing the "Critical Safety Zone" where exposure risk is highest.
Emergency Response & Disposal
Spill Management (Powder)
-
Evacuate the immediate area if the spill is outside the hood (>1 gram).
-
Don PPE: Goggles, double nitrile gloves, lab coat.
-
Cover: Gently cover the spill with a paper towel dampened with dilute acetic acid (5%) or water.
-
Sweep: Scoop up the damp material and place it in a hazardous waste container.
First Aid
-
Eye Contact: Flush immediately for 15 minutes .[3] Time is critical. The basicity of the amine can cause saponification of corneal lipids.
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol (ethanol), as it may enhance skin absorption of the lipophilic diethylamino group.
Waste Disposal
-
Segregation: Dispose of as Basic Organic Waste .
-
Labeling: Clearly tag as "Contains Organic Amines." Do not mix with strong oxidizers (e.g., Nitric Acid) or active esters, as this may generate heat or toxic byproducts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]
-
PubChem. (n.d.).[4] Compound Summary: 3-(Diethylamino)alanine derivatives (General Amine Safety). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
